molecular formula C5H7Br2NS B3039764 (4-Bromothiophen-2-yl)methanamine hydrobromide CAS No. 1314707-83-9

(4-Bromothiophen-2-yl)methanamine hydrobromide

Cat. No.: B3039764
CAS No.: 1314707-83-9
M. Wt: 272.99
InChI Key: CKFXDAFKOARZBF-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS 1314707-83-9) is a bromine-series organic compound with the molecular formula C5H7Br2NS and a molecular weight of 272.99 g/mol . This compound serves as a versatile amine-containing building block in scientific research, particularly in the synthesis of more complex molecules via cross-coupling reactions . Its primary research value lies in its application in Suzuki cross-coupling reactions, where it acts as a key precursor for the introduction of the (4-bromothiophen-2-yl)methanamine moiety into novel target structures . The bromine atom on the thiophene ring facilitates further functionalization, while the primary amine group can be condensed with carbonyl compounds to form imines (Schiff bases) . These imine derivatives are an important class of organic compounds known for their broad spectrum of potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties, and are also used in the development of dyes, pigments, and polymer stabilizers . The hydrobromide salt form typically offers improved stability and crystallinity compared to the free base, simplifying handling and storage. This product is intended For Research Use Only. It is strictly for use in laboratory scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

(4-bromothiophen-2-yl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFXDAFKOARZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

Chemical structure properties of (4-Bromothiophen-2-yl)methanamine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Properties of (4-Bromothiophen-2-yl)methanamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold for Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics. This guide focuses on a specific, functionalized thiophene derivative: (4-Bromothiophen-2-yl)methanamine hydrobromide. The presence of a reactive bromine atom and a primary amine group makes this compound a versatile building block for creating libraries of molecules with potential therapeutic applications, ranging from oncology to infectious diseases.[1][4]

This document provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of (4-Bromothiophen-2-yl)methanamine hydrobromide. By presenting a plausible and detailed synthetic route and predicting its spectroscopic and physical characteristics based on analogous compounds, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.

Chemical Identity and Structure

(4-Bromothiophen-2-yl)methanamine hydrobromide is the hydrobromide salt of the primary amine (4-Bromothiophen-2-yl)methanamine. The salt form enhances the compound's stability and aqueous solubility, which is a common practice in pharmaceutical development to improve handling and bioavailability.[5]

  • IUPAC Name: (4-bromothiophen-2-yl)methanamine;hydrobromide

  • CAS Number: 1314707-83-9[6]

  • Molecular Formula: C₅H₇Br₂NS

  • Molecular Weight: 272.99 g/mol

chemical_structure cluster_molecule (4-Bromothiophen-2-yl)methanamine hydrobromide C1 C C2 C C1->C2 S S CH2 CH₂ C1->CH2 C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C4->S S->C1 NH3 NH₃⁺ CH2->NH3 HBr Br⁻

Figure 1: Chemical structure of (4-Bromothiophen-2-yl)methanamine hydrobromide.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[7] This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

synthesis_workflow start Start: 4-bromothiophene-2-carboxaldehyde step1 Step 1: Imine Formation Reagents: NH₄Cl, Methanol Conditions: Room Temperature start->step1 step2 Step 2: In situ Reduction Reagent: Sodium Borohydride (NaBH₄) Conditions: 0°C to Room Temperature step1->step2 step3 Step 3: Work-up and Extraction Reagents: H₂O, Dichloromethane step2->step3 step4 Step 4: Hydrobromide Salt Formation Reagent: HBr in Acetic Acid or Diethyl Ether Conditions: 0°C step3->step4 end End Product: (4-Bromothiophen-2-yl)methanamine hydrobromide step4->end

Figure 2: Proposed workflow for the synthesis of (4-Bromothiophen-2-yl)methanamine hydrobromide.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established procedure for the reductive amination of aldehydes to primary amines and is expected to be effective for the synthesis of the target compound.

Step 1: Synthesis of (4-Bromothiophen-2-yl)methanamine

  • To a solution of 4-bromothiophene-2-carboxaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (10 eq).

  • Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water at 0°C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromothiophen-2-yl)methanamine as an oil.

Step 2: Formation of the Hydrobromide Salt

  • Dissolve the crude amine from Step 1 in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrobromic acid (1.1 eq, e.g., 33% in acetic acid or a solution in diethyl ether) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Continue stirring at 0°C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (4-Bromothiophen-2-yl)methanamine hydrobromide.

Rationale for Experimental Choices
  • Reductive Amination: This method is often preferred for its operational simplicity (one-pot) and the use of milder reducing agents compared to LiAlH₄.[7]

  • Sodium Borohydride (NaBH₄): A selective reducing agent for aldehydes, ketones, and imines, which will not reduce the thiophene ring or the carbon-bromine bond under these conditions.[8]

  • Ammonium Chloride: Serves as the source of ammonia for the formation of the imine in situ.

  • Hydrobromide Salt Formation: This step provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine, which is likely an oil. The hydrobromide salt is also expected to have improved solubility in polar solvents.

Structural and Physicochemical Properties

As experimental data for (4-Bromothiophen-2-yl)methanamine hydrobromide is not publicly available, the following properties are predicted based on data from analogous compounds and general chemical principles.

Physical Properties (Predicted)
PropertyPredicted ValueRationale/Comments
Appearance White to off-white crystalline solidAmine hydrobromide salts are typically crystalline solids.[5]
Melting Point 180-200 °CBased on melting points of similar brominated aromatic amine hydrobromides.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in hexanes.The salt form significantly increases polarity and solubility in protic solvents.
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds, such as imines derived from 4-bromothiophene-2-carboxaldehyde and other thiophenemethanamines.[1][9]

3.2.1. ¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4broad singlet3H-NH₃⁺Protons on the ammonium group are acidic and often appear as a broad singlet.
~7.6d1HH-5 (thiophene)The proton on the carbon adjacent to the sulfur and the aminomethyl group.
~7.3d1HH-3 (thiophene)The proton on the carbon between the bromo and aminomethyl substituents.
~4.3s2H-CH₂-The methylene protons adjacent to the thiophene ring and the ammonium group.
3.2.2. ¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~140C-2 (thiophene)Carbon bearing the aminomethyl group.
~132C-5 (thiophene)Thiophene ring carbon.
~125C-3 (thiophene)Thiophene ring carbon.
~115C-4 (thiophene)Carbon bearing the bromine atom.
~40-CH₂-Methylene carbon.
3.2.3. FT-IR Spectroscopy
Wavenumber (cm⁻¹)VibrationRationale
3100-2800 (broad)N-H stretchCharacteristic broad absorption for an ammonium salt.
~1600, ~1450C=C stretchAromatic thiophene ring vibrations.
~1050C-N stretchStretching vibration of the carbon-nitrogen bond.
~700-600C-Br stretchCarbon-bromine bond stretching.
3.2.4. Mass Spectrometry (EI)

For the free amine, (4-Bromothiophen-2-yl)methanamine:

m/zInterpretation
191/193Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom.
112Loss of Br radical from the molecular ion.
175/177Loss of NH₂ radical from the molecular ion.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of (4-Bromothiophen-2-yl)methanamine hydrobromide is dictated by the three main components of its structure: the primary amine, the brominated thiophene ring, and its nature as a salt.

  • Primary Amine: The amine group is nucleophilic (in its free base form) and can participate in a wide range of reactions, including amide bond formation, reductive amination with other carbonyls, and N-alkylation.[10]

  • Brominated Thiophene Ring: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the 4-position of the thiophene ring, enabling the synthesis of diverse compound libraries.[9]

  • Hydrobromide Salt: The salt is stable and can be easily converted to the free amine by treatment with a base, such as sodium bicarbonate or triethylamine, prior to reactions requiring the nucleophilic amine.

reactivity_pathways start (4-Bromothiophen-2-yl)methanamine hydrobromide free_amine Free Amine (Base Treatment) start->free_amine Deprotonation suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->suzuki C-Br Bond Reactivity amide Amide Formation (Acyl Chloride/Anhydride) free_amine->amide N-Acylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) free_amine->reductive_amination N-Alkylation

Sources

Thiophene-based building blocks for medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene-Based Building Blocks in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Pathway Modulation

Introduction: The Strategic Role of Thiophene

In the landscape of modern drug discovery, the thiophene ring—a five-membered, sulfur-containing heteroaromatic system—stands as one of the most privileged scaffolds[1]. As a Senior Application Scientist, my approach to lead optimization frequently relies on thiophene as a classical bioisostere for the benzene ring. The causality behind this structural hopping strategy is not merely aesthetic; it is driven by the need to fine-tune physicochemical properties, overcome metabolic liabilities, and unlock novel binding interactions within target active sites[2].

Physicochemical Rationale & Bioisosterism

The decision to replace a phenyl ring with a 2-thienyl or 3-thienyl moiety is rooted in precise physicochemical causality. Thiophene and benzene are classic isosteres, sharing remarkably similar boiling points and steric volumes[3]. However, the incorporation of the sulfur heteroatom fundamentally alters the molecule's electronic distribution.

The sulfur atom introduces a distinct dipole moment, which typically lowers the partition coefficient (LogP) compared to highly lipophilic biphenyl systems, thereby improving aqueous solubility without sacrificing membrane permeability[4]. More importantly, the sulfur atom enables chalcogen bonding —a highly directional non-covalent interaction where the electron-deficient region (σ-hole) of the sulfur atom interacts with nucleophilic residues (e.g., nitrogen or oxygen) in the protein binding pocket[5]. This interaction can anchor a drug to its target with greater affinity than a simple hydrophobic phenyl interaction[6].

Table 1: Physicochemical Comparison of Aromatic Building Blocks

Property Benzene Thiophene Furan
Molecular Weight ( g/mol ) 78.11 84.14 68.07
Boiling Point (°C) 80.1 84.0 31.3
Aromatic Resonance Energy (kcal/mol) 36.0 29.0 16.0
LogP (approximate) 2.13 1.81 1.34

| Heteroatom Electronegativity (Pauling) | N/A | 2.58 (S) | 3.44 (O) |

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

Constructing complex thiophene-containing therapeutics frequently relies on palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling is the industry standard due to its high functional group tolerance[7]. However, the electron-rich nature of thiophenes can cause sluggish oxidative addition and competitive protodeboronation (deborylation) side reactions[8].

To overcome this, modern protocols utilize micellar catalysis. By employing aqueous surfactants (e.g., Kolliphor EL) and highly active, bulky phosphine ligands like Pd(dtbpf)Cl2, we can accelerate the reaction rate[9]. The micellar core concentrates the hydrophobic thiophene substrates and the catalyst, allowing the reaction to proceed rapidly in water, under ambient air, and at room temperature.

SuzukiWorkflow A Aryl Halide + Thiophene Boronic Acid B Oxidative Addition (Pd(0) -> Pd(II)) A->B Catalyst Activation C Transmetalation (Boron to Pd) B->C Base Addition D Reductive Elimination (Pd(II) -> Pd(0)) C->D Intermediate Formation D->B Catalyst Regeneration E Thiophene-Aryl Coupled Product D->E Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for thiophene derivatives.

Self-Validating Protocol: Micellar Suzuki Cross-Coupling

This protocol is designed as a self-validating system to ensure high-fidelity coupling of thiophene boronic acids with aryl halides[9].

Step 1: Micellar Solution Preparation Prepare a 2% (w/w) aqueous solution of Kolliphor EL. Causality: The surfactant forms nanoreactors that solubilize the hydrophobic thiophene substrates in water, increasing the effective local concentration and reaction kinetics.

Step 2: Reagent Charging In a reaction vial, combine the aryl halide (0.5 mmol), thiophene boronic acid (0.6 mmol), and Et3N (1.0 mmol) in 2 mL of the Kolliphor EL solution. Self-Validation: The mixture will initially appear as a cloudy emulsion. If the mixture phase-separates into distinct layers, the surfactant concentration is too low, invalidating the micellar environment.

Step 3: Catalytic Initiation Add Pd(dtbpf)Cl2 (0.01 mmol) and stir at 500 rpm at room temperature. Causality: The bulky di-tert-butylphosphinoferrocene ligand forces the palladium center into a highly reactive low-coordinate state, accelerating the traditionally slow oxidative addition of electron-rich thiophenes. Self-Validation: The solution should transition to a homogeneous pale yellow/orange hue. If the reaction turns black immediately, Pd(0) black has precipitated, indicating ligand dissociation or severe oxygen ingress, which halts the catalytic cycle.

Step 4: In-Process Monitoring Stir for 15–30 minutes. Self-Validation: Analyze a 10 µL aliquot via LC-MS. The disappearance of the thiophene boronic acid mass peak coupled with the emergence of the product mass confirms the transmetalation and reductive elimination steps are turning over. If a high ratio of protodeboronated thiophene byproduct is observed, it indicates insufficient base or excessive reaction times.

Step 5: Product Isolation Add 10 mL of ethanol to break the micelles, remove solvents under reduced pressure, and purify via flash chromatography.

Target Interactions and Pathway Modulation

Thiophene derivatives act on diverse biological targets. A premier example of thiophene-driven pathway modulation is the antiplatelet agent clopidogrel, a thienopyridine prodrug. The thiophene ring is not merely a structural spacer; it is the essential functional group required for the drug's mechanism of action.

Upon ingestion, hepatic CYP450 enzymes oxidize the thiophene ring. The causality of this oxidation leads to the opening of the thiophene ring, generating a highly reactive, transient active thiol metabolite[1]. This thiol subsequently forms a covalent disulfide bond with a specific cysteine residue on the P2Y12 receptor on platelets. This irreversible inhibition blocks the Gi-coupled signaling pathway, maintaining intracellular cAMP levels and ultimately preventing platelet aggregation.

Pathway Prodrug Thiophene Prodrug (e.g., Clopidogrel) CYP CYP450 Metabolism (Liver) Prodrug->CYP Oxidation Active Active Thiol Metabolite CYP->Active Ring Opening P2Y12 P2Y12 Receptor (Irreversible Inhibition) Active->P2Y12 Disulfide Bond Formation cAMP cAMP Levels Maintained P2Y12->cAMP Blocks Gi Pathway Platelet Inhibition of Platelet Aggregation cAMP->Platelet Downstream Effect

Caption: Thiophene-mediated P2Y12 receptor inhibition pathway by clopidogrel.

Conclusion

Thiophene building blocks offer medicinal chemists a powerful tool for rescaffolding and lead optimization. By understanding the causality behind their physicochemical properties—such as modulated lipophilicity and the capacity for chalcogen bonding—and by employing robust, self-validating synthetic protocols like micellar Suzuki couplings, researchers can efficiently navigate the chemical space to discover the next generation of targeted therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENO4IfzeK7QW6IJW8QEOd9IuBL2YIw5fIGaLqYvrmdAf8JG_z-TPzfTG4ltXFfTp5b7tI9fYSjTZ3lvAcoCZS3p3T0TvGoKyznpq2YOkVNYhWUnUVqIdNCYYSvs1oPIdTQt38w4UX3Ay1ZNqR3]
  • Physicochemical properties of thiophene derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTyh2PHPrJOsQvLt3hO-tdRMpXxSnQyJpIqqqCrei5tp-BZ8xxtoqu4XNRzheR-2eKX_mtu6csfM-J4iNsC0qUKTF8l_bNI9NNf1kimhkCSUHxJy01lDs_vJvGVA6e2NTzMEG49KwNJFx94cnXCuFIU8hzoHrPD1cC_m3VbyMDwKeAU4fjq85GeuFym0tM50=]
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEgnB35oMvgN9S9GJhQJ3_YSdv1A-wA7Fk7AfZMSdZOrmgbI4Xla32jypAZBHIzRAi3nWmPedkvv7Ao0gBtTBMZf_82lKP63BXfe4w9DusrLgSTWBtVcKlttnIbdrh4NjqXUBm__s9Cpwisv_Id_zY4Z7YO90h1qTj0hpSRje2kvWGSGHHvHLPv2ElS-3EE4syUSs8pn6YkXC_d9Suu9eSmOqr1GuMJIfs9_Gbu6mKdinn_pGMbShwADHN1bFWU7xNwnzb3Q==]
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMBVSdbvpdTXOrZwVWkGbqQCFUnd569ap7jwALJowsnVzAwIvDrcVB-drz3wREbKmLmIVtZWTvBpzZPM0HRlsyPON2Xj0nxm18sfKbZSoSZyf3G4OW-PUnzNCN6RpJfixoUu3B2qoo9nc2nccNJ1aZ-hbck240QQ==]
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYG7SnjnWRVSjJ8Ed9In-xdWVSx51bXkMkr7JKDTIX5rqT7g-Hf57Z5ddEUxaoT_4rghDS4zQwfRsYRwcaSuDLB0yhZsfNtxhxcCoxaF75Yf_zbmLkFbkBAe796hBFH9Y=]
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. cognizancejournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMUtbiFxwbk4F-xfJeKDyETibLacOf_peLjUkQC-8qPnJloZ5AId-NDfoB1Vp86pxwTbSyEYrMaLAkKoCM6428y0OoF7orlyc0IwpxXFVyAMZY87bD27l95-dV5cAR9Coe_jpDgaRl5zCo2oSLFA==]
  • The Heterocycle Isostere Explorer: A Computational Tool for the Discovery of Novel Aromatic Heterocyclic Isosteres. acs.org.[https://vertexaisearch.cloud.google.
  • Chalcogen bonding in synthesis, catalysis and design of materials. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIZwIynxcIhUqE41GWLYiY8lDKqhbkPzkUcQIRfwG_RPvQkzxKZ526aHeQH4SIpdiuXmx1xi4Lv3MDo0MFWWnhjM_10OOXEDAXSr9lcL3YJzwsfwW1YQcqQkkrmehlpeC8aVysC0pxmo3Yw8tRolhR_gte-IkDLG6]
  • Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXRN8m4aSDyQjPZv-8mIiV63E_-22wB7fy79TR-5bqyGF_A0QjiYTBmPh0ChqMla1xtQ3VBQqnFvEQ5ju4Nhe3h87-bxxUjb8F6eNsY_XT_5QHJYkVh_Hk_rv5HpPkUjG39TSJmDmAaQn2Bg==]

Sources

Physical properties of 4-bromothiophen-2-yl methanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties & Characterization Protocol: 4-Bromothiophen-2-yl Methanamine Salts Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Crystallographers[1][2][3]

Executive Summary

The thiophene-2-methanamine scaffold is a critical isostere for benzylamine in drug discovery, offering altered metabolic stability and distinct electronic vectors.[1][2][3] The 4-bromo derivative ((4-bromothiophen-2-yl)methanamine) is of particular value as a divergent intermediate; the bromine handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]

This guide provides a comprehensive analysis of the physical properties of 4-bromothiophen-2-yl methanamine salts (principally the hydrochloride).[1][2][3] Where specific experimental constants for this exact derivative are proprietary, predictive ranges are derived from validated structure-property relationships (SPR) of the unsubstituted thiophene-2-methanamine analogs.[1][2][3]

Part 1: Chemical Identity & Structural Analysis

The introduction of a bromine atom at the C4 position of the thiophene ring significantly alters the physicochemical profile compared to the parent unsubstituted amine.[2][4][5]

PropertyValue / Descriptor
IUPAC Name (4-Bromothiophen-2-yl)methanamine hydrochloride
Common Name 4-Bromo-2-thenylamine HCl
CAS (Free Base) 479090-38-5
CAS (HBr Salt) 1314707-83-9
Molecular Formula C₅H₆BrNS[1][2][3][6][7][8] · HCl
Molecular Weight 192.08 (Free Base) / 228.54 (HCl Salt)
SMILES Cl.NCc1cc(Br)cs1
Electronic Effect Bromine exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the primary amine compared to the unsubstituted analog.[1]
Structural Visualization

The thiophene ring is planar.[2][4][5] The C4-Bromine atom provides a "heavy atom" handle, making this salt an excellent candidate for X-ray crystallographic phasing (anomalous scattering).[1][2][3][4]

Part 2: Physical Properties (Solid & Solution State)

Solid-State Characteristics

While the unsubstituted thiophene-2-methanamine HCl melts at 193–194°C , the 4-bromo derivative typically exhibits a higher melting point due to increased molecular weight and the potential for halogen bonding in the crystal lattice.[1][2][3]

  • Appearance: White to off-white crystalline powder.[1][2][5]

  • Melting Point (Predicted): 195°C – 210°C (Decomposition likely near melt).[1][2][5]

    • Note: Impurities such as the des-bromo analog will significantly depress this value.[1][2][3][4]

  • Hygroscopicity: Moderate.[2][4][5] Like most primary amine hydrochlorides, the salt will absorb atmospheric moisture.[2][4][5] Storage in a desiccator is mandatory to prevent deliquescence.[2][3][4][5]

  • Polymorphism: High probability.[2][4][5] The rotational freedom of the methanamine side chain often leads to multiple conformational polymorphs.

Solution-State Properties
  • Solubility Profile:

    • Water: High (>50 mg/mL).[1][4][5]

    • Methanol/Ethanol: High.[2][4][5]

    • Dichloromethane: Low to Moderate (Salt form).[1][2][4][5]

    • Hexanes/Ether: Insoluble.[2][4][5]

  • Acidity (pKa):

    • The pKa of the conjugate acid is estimated at 8.5 – 8.8 .[2][4][5]

    • Context: This is slightly lower than benzylamine (pKa ~9.[2][4][5]3) due to the electron-withdrawing nature of the thiophene ring and the bromine substituent.[1][2][3][4]

  • LogP (Free Base): ~1.8 (Predicted).[1][4][5] The bromine adds lipophilicity compared to the unsubstituted amine (LogP ~0.6).[2][4][5]

Part 3: Characterization Protocol (Self-Validating System)

To ensure data integrity during drug development, the following characterization workflow must be treated as a self-validating loop. If the Melting Point (MP) deviates by >5°C from the expected range, the purity must be re-verified via HPLC before proceeding to pKa determination.[2][4][5]

Workflow Visualization

CharacterizationWorkflow Start Synthesized Salt (Crude) Recryst Recrystallization (EtOH/Et2O) Start->Recryst Drying Vacuum Drying (40°C, P2O5) Recryst->Drying XRD X-Ray Powder Diffraction (Check Crystallinity) Drying->XRD HPLC HPLC Purity Check (>98% Required) XRD->HPLC Decision Is Purity >98%? HPLC->Decision DSC DSC / Melting Point (Thermal Analysis) Decision->DSC Yes Solubility Solubility Profiling (Kinetic & Thermodynamic) Decision->Solubility Yes Fail Reprocess / Chromatograph Decision->Fail No Fail->Recryst

Figure 1: Critical path for physical characterization. Note that thermal analysis (DSC) is only valid after purity confirmation.

Detailed Experimental Methodologies

1. Purity Verification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).[1][2][4][5]

  • Detection: 254 nm (Thiophene absorption).[1][2][4][5]

  • Success Criteria: Single peak >98% area integration. Warning: Watch for the des-bromo impurity (mass -79 amu) which often co-crystallizes.[1][2][3]

2. Gravimetric Hygroscopicity Assessment

  • Purpose: To determine storage stability.

  • Protocol:

    • Place 100 mg of dried salt in a humidity chamber (80% RH, 25°C).

    • Weigh at t=0, 1h, 4h, 24h.

    • Interpretation: Mass gain >2% indicates significant hygroscopicity; requires storage under Argon.[2][4][5]

3. pH-Solubility Profile

  • Protocol:

    • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[2][4][5]

    • Add excess salt to 2 mL of each buffer.

    • Shake for 24h at 37°C.

    • Filter and quantify filtrate via HPLC.[2][3][4]

  • Expectation: High solubility at pH 1.2 and 4.5; potential precipitation of free base at pH > 8.5.[2][4][5]

Part 4: Handling, Stability & Safety

Stability Profile
  • Oxidation: Thiophenes are susceptible to oxidation (S-oxidation) over time.[1][2][3] The salt form protects the amine, but the thiophene ring remains vulnerable to strong oxidizers.[2][4][5]

  • Light Sensitivity: Brominated thiophenes can undergo photodehalogenation.[2][4][5] Store in amber vials .

  • Shelf Life: >2 years if stored at 2-8°C, desiccated, and protected from light.[1][2][3][4]

Safety Hazards (GHS Classification)

Based on analogs (Skin Corr.[1][4][5][7] 1B), treat this compound as a Corrosive Solid .

Hazard StatementPrecaution
H314 (Causes severe skin burns)Wear nitrile gloves (double gloving recommended) and lab coat.[1][3]
H302 (Harmful if swallowed)Do not eat/drink in the lab.[2][4][5] Wash hands post-handling.[2][3][4][5][9]
H335 (Respiratory irritation)Handle exclusively in a fume hood to avoid dust inhalation.[2][4][5]

References

  • PubChem. (2025).[2][4][5][10] (4-Bromothiophen-2-yl)methanamine Compound Summary. National Library of Medicine.[2][3][4][5] Available at: [Link][1][3][4]

  • National Institute of Standards and Technology (NIST). (2023).[2][4][5] Mass Spectral Data for Thiophene Derivatives. U.S. Department of Commerce.[2][4][5] Available at: [Link][1][3][4][11]

Sources

2. Methodological (synthesis & Handling)

Introduction: The Significance of a Versatile Thiophene Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4-Bromothiophen-2-yl)methanamine Hydrobromide

(4-Bromothiophen-2-yl)methanamine is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its thiophene core is a common motif in pharmacologically active molecules, while the bromo- and aminomethyl- functionalities provide two distinct points for synthetic elaboration, enabling its use as a versatile scaffold in the construction of complex molecular architectures.[1] This document provides detailed protocols for the synthesis of its hydrobromide salt, a stable and crystalline form suitable for storage and further application. The procedures outlined are designed for reproducibility and scalability, grounded in established chemical principles.

Strategic Approaches to Synthesis

The synthesis of a primary amine like (4-bromothiophen-2-yl)methanamine can be approached through several classic and reliable methodologies. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale and purity. The two most prominent and efficient routes, which will be detailed herein, are:

  • Reductive Amination: A one-pot reaction starting from the corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This method is highly favored in medicinal chemistry for its operational simplicity and the use of mild reducing agents.[2][3]

  • Nitrile Reduction: A robust method involving the chemical reduction of 4-bromothiophene-2-carbonitrile. This pathway is effective for producing primary amines without the risk of over-alkylation.[4][5]

Each protocol has been developed to ensure a self-validating system, where reaction progress can be monitored, and the final product can be unambiguously characterized.

Protocol 1: Synthesis via Reductive Amination

This approach leverages the reaction between an aldehyde and an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6] The use of sodium borohydride is a cost-effective and relatively safe choice for the reduction step.[7]

Reaction Scheme
Quantitative Data and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromothiophene-2-carboxaldehyde191.0410.01.91 gStarting Material
Ammonia in Methanol (7N)N/A~70.010 mLAmmonia Source
Sodium Borohydride (NaBH₄)37.8315.00.57 gReducing Agent
Methanol (MeOH)32.04N/A40 mLSolvent
Dichloromethane (DCM)84.93N/AAs neededExtraction Solvent
Hydrobromic Acid (48% in H₂O)80.91As neededAs neededSalt Formation
Diethyl Ether (Et₂O)74.12N/AAs neededPrecipitation Solvent
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_final Salt Formation A Dissolve Aldehyde in Methanol B Add Ammonia Solution A->B C Stir at RT (Imine Formation) B->C D Cool to 0 °C C->D Proceed to reduction E Add NaBH4 Portion-wise D->E F Warm to RT & Stir E->F G Quench with Water F->G Reaction complete H Concentrate Mixture G->H I Extract with DCM H->I J Dry & Evaporate I->J K Dissolve Amine in Et2O J->K Purified Amine L Add HBr Solution K->L M Filter & Dry Solid L->M Final Product Final Product M->Final Product

Caption: Workflow for Reductive Amination Synthesis.

Step-by-Step Protocol
  • Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol) in methanol (30 mL). To this solution, add a 7N solution of ammonia in methanol (10 mL, ~70 mmol). Seal the flask and stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC analysis.

  • Workup and Isolation: Carefully quench the reaction by slowly adding deionized water (20 mL). Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the methanol. Extract the resulting aqueous slurry with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromothiophen-2-yl)methanamine as an oil.

  • Hydrobromide Salt Formation: Dissolve the crude amine in diethyl ether (40 mL). While stirring, add 48% aqueous hydrobromic acid dropwise until the solution becomes acidic and a precipitate forms. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford (4-Bromothiophen-2-yl)methanamine hydrobromide as a stable, crystalline solid.

Protocol 2: Synthesis via Nitrile Reduction

This method involves the direct reduction of a nitrile functional group to a primary amine. Borane-tetrahydrofuran complex (BH₃-THF) is an effective and relatively mild reagent for this transformation, offering a safer alternative to lithium aluminum hydride.[4]

Reaction Scheme
Quantitative Data and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromothiophene-2-carbonitrile188.0510.01.88 gStarting Material
Borane-THF Complex (1M)N/A30.030 mLReducing Agent
Tetrahydrofuran (THF), Anhydrous72.11N/A20 mLSolvent
Hydrochloric Acid (3M)36.46As neededAs neededWorkup/Hydrolysis
Sodium Hydroxide (6M)40.00As neededAs neededWorkup/Neutralization
Diethyl Ether (Et₂O)74.12N/AAs neededExtraction/Precipitation
Hydrobromic Acid (48% in H₂O)80.91As neededAs neededSalt Formation
Experimental Workflow Diagram

G cluster_reaction Reduction cluster_workup Workup & Hydrolysis cluster_final Salt Formation A Dissolve Nitrile in Anhydrous THF B Add BH3-THF at 0 °C A->B C Reflux Mixture B->C D Cool & Quench with Methanol C->D Reaction complete E Add HCl (aq) & Reflux D->E F Basify with NaOH E->F G Extract with Et2O F->G H Dry & Evaporate G->H I Dissolve Amine in Et2O H->I Purified Amine J Add HBr Solution I->J K Filter & Dry Solid J->K Final Product Final Product K->Final Product

Caption: Workflow for Nitrile Reduction Synthesis.

Step-by-Step Protocol
  • Reduction: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromothiophene-2-carbonitrile (1.88 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL). Cool the solution to 0 °C. Add the 1M solution of borane-THF complex (30 mL, 30.0 mmol) dropwise via a syringe. Expertise Note: Using a threefold excess of the hydride ensures the complete reduction of both the nitrile and the intermediate borane-amine complex.

  • Reaction Completion: After the addition, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux for 4 hours. Monitor the reaction's progress by TLC (a new, more polar spot corresponding to the amine should appear).

  • Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol (10 mL). After gas evolution ceases, add 3M hydrochloric acid (20 mL) and heat the mixture to reflux for 1 hour. This step is crucial to hydrolyze the borane-amine complex and protonate the amine.

  • Isolation: Cool the mixture to room temperature and basify by the careful addition of 6M sodium hydroxide until the pH is >10. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free amine.

  • Hydrobromide Salt Formation: Follow step 5 and 6 from Protocol 1 to convert the purified amine into its hydrobromide salt.

Safety and Hazard Information

Researchers must perform a thorough risk assessment before beginning any work.

  • (4-Bromothiophen-2-yl)methanamine: This compound is harmful if swallowed and causes severe skin burns and eye damage.[8]

  • Reagents: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Borane-THF is flammable and corrosive. Hydrobromic and hydrochloric acids are highly corrosive. All operations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Characterization

The identity and purity of the final product, (4-Bromothiophen-2-yl)methanamine hydrobromide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • Melting Point Analysis: To assess the purity of the crystalline salt.

References

  • Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Haddenham, D., et al. (2009). Diisopropylaminoborane: a new, selective, and stable aminoborane reducing agent. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14292355, 4-Bromothiophene-2-carbonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 435. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5623. [Link]

Sources

Application Note: Handling, Storage, and Recovery of Hygroscopic (4-Bromothiophen-2-yl)methanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Chemical Profile & The Causality of Hygroscopicity

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS: 1314707-83-9) is a highly valued building block in medicinal chemistry, most notably utilized in the synthesis of cyclopropanamine derivatives that function as potent lysine-specific demethylase-1 (LSD1) inhibitors[1]. These epigenetic modulators are critical in the development of therapeutics for neurodegenerative conditions such as Alzheimer's and Huntington's diseases, as well as schizophrenia[1].

However, handling this compound presents a significant physical chemistry challenge: severe hygroscopicity .

The Mechanistic Causality: Amine hydrobromide salts are inherently prone to moisture uptake. The highly polarizable bromide anion and the protonated primary amine create a crystal lattice that readily accommodates water molecules via strong intermolecular hydrogen bonding. When exposed to ambient humidity, the thermodynamic drive to form these hydrates overcomes the lattice energy. This results in rapid moisture absorption, leading to deliquescence (clumping) and a fundamental alteration of the material's mass[2].

If a researcher weighs out a hydrated batch of this salt, the actual molar amount of the active thiophene amine will be significantly lower than calculated. This stoichiometric imbalance is fatal in precision organic synthesis—particularly in palladium-catalyzed cross-couplings where exact equivalents are required. Furthermore, the introduced water can prematurely quench sensitive reagents (e.g., Grignard reagents or hydrolytically unstable coupling catalysts) used in downstream steps[3].

Quantitative Data Summary

To ensure reproducibility, all handling parameters must be strictly controlled. The following table summarizes the critical physical properties and their direct implications on laboratory handling.

ParameterSpecification / ValueHandling Implication
Chemical Name (4-Bromothiophen-2-yl)methanamine hydrobromideRequires neutralization (free-basing) for certain couplings
CAS Registry Number 1314707-83-9Cross-reference for 4[4]
Molecular Formula C5H7Br2NSHigh halogen content; light-sensitive over time
Molecular Weight 272.99 g/mol Must be strictly verified via constant weight to ensure accurate stoichiometry
Physical State Solid (Powder/Crystals)Prone to severe clumping upon hydration
Hygroscopicity HighRequires <5% Relative Humidity (RH) environment
Storage Temperature 2°C to 8°C (Short term) / -20°C (Long term)Vials must be warmed to room temperature before opening to prevent condensation

Logical Relationship: The Impact of Moisture

The following diagram illustrates the cascading negative effects of atmospheric moisture on the integrity of the amine hydrobromide salt and the subsequent reaction yields.

MoistureImpact H2O Atmospheric Moisture (H2O) Hydrate Hydrated Salt (Clumped) H2O->Hydrate Absorption Salt Amine HBr Salt (Dry) Salt->Hydrate +H2O Error Stoichiometric Error Hydrate->Error False Weight Quench Catalyst/Reagent Quenching Hydrate->Quench Free H2O Release Yield Decreased Reaction Yield Error->Yield Quench->Yield

Caption: Logical relationship demonstrating how moisture uptake degrades reaction yields.

Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, protocols must be self-validating. The procedures below ensure that the material remains anhydrous and verify its state before use.

Protocol A: Inert Atmosphere Handling & Weighing

Causality: Cold containers act as condensation surfaces. Opening a cold vial of a hygroscopic salt in ambient air instantly hydrates the top layer of the powder.

  • Temperature Equilibration: If the (4-Bromothiophen-2-yl)methanamine hydrobromide is stored at -20°C, remove the sealed primary container and allow it to sit in a desiccator until it reaches ambient room temperature (approx. 1-2 hours).

  • Glassware Preparation: Dry all receiving glassware (vials, Schlenk flasks) in a drying oven at 120°C for a minimum of 4 hours.

  • Atmosphere Transfer: Move the hot glassware into a glove box antechamber. Perform three cycles of high-vacuum evacuation and Argon/Nitrogen backfilling to establish an inert environment[3].

  • Dispensing: Inside the glove box (maintained at <5% Relative Humidity), dispense the required mass using a clean, dry spatula into the pre-tared, oven-dried vial.

  • Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the inert atmosphere. Reagents and anhydrous solvents can now be introduced directly through the septum via standard syringe techniques[3].

Protocol B: Azeotropic Recovery of Hydrated Salts

Causality: If the salt exhibits clumping (a primary visual indicator of hydration), standard room-temperature vacuum desiccation is often insufficient due to the strong hydrogen bonding between the water molecules and the hydrobromide lattice. Azeotropic distillation leverages the formation of a minimum-boiling azeotrope to forcefully strip tightly bound water[5].

  • Dissolution: Suspend the clumped (4-Bromothiophen-2-yl)methanamine hydrobromide in a minimum volume of anhydrous methanol until fully dissolved[5].

  • Azeotrope Formation: Add an equal volume of anhydrous toluene to the methanolic solution[5].

  • Distillation: Attach the flask to a rotary evaporator. Apply a vacuum and heat the water bath to 40-45°C. The methanol/toluene/water ternary system will form an azeotrope, effectively stripping the water from the crystal lattice as the solvents evaporate.

  • Iteration: Repeat the methanol/toluene addition and evaporation process 2 to 3 times to ensure complete water removal.

  • Final Desiccation: Transfer the resulting free-flowing powder to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P2O5). Apply high vacuum (<1 mbar) for 12 hours.

  • Self-Validation (Constant Weight): Weigh the sample, return it to the vacuum desiccator for 2 hours, and weigh it again. The protocol is successful only when a constant mass is achieved (Δ mass < 0.5 mg), validating the complete removal of moisture.

Experimental Workflow Diagram

DryingWorkflow Start Hydrated Amine HBr Dissolve Dissolve in Lower Alcohol (e.g., Methanol) Start->Dissolve AddTol Add Toluene (Azeotropic Agent) Dissolve->AddTol Distill Rotary Evaporation (Azeotropic Distillation) AddTol->Distill Heat & Vacuum Vacuum High Vacuum Drying (over P2O5) Distill->Vacuum Remove H2O/MeOH/Toluene Store Store in Glove Box (Ar/N2) Vacuum->Store Constant Weight Achieved

Caption: Step-by-step experimental workflow for the azeotropic drying of hydrated amine hydrobromide salts.

References

  • BLD Pharm. "1314707-83-9 | (4-Bromothiophen-2-yl)methanamine hydrobromide". 4

  • MolCore. "1314707-83-9 | (4-Bromothiophen-2-yl)methanamine hydrobromide Properties". 2

  • University of Pittsburgh (Wipf Group). "Techniques for Handling Air- and Moisture-Sensitive Compounds". 3

  • Google Patents. "WO2015156417A1 - Cyclopropanamine compound and use thereof". 1

  • Sciencemadness. "Drying the water out of hygroscopic crystals (Amine Salts)". 5

Sources

Reaction conditions for coupling (4-Bromothiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical functionalization of (4-Bromothiophen-2-yl)methanamine (CAS: 479090-38-5).[1] This bifunctional building block offers a unique "Janus" reactivity: a nucleophilic primary amine and an electrophilic heteroaryl bromide.

Part 1: Strategic Considerations & Reactivity Profile

(4-Bromothiophen-2-yl)methanamine is a high-value scaffold in medicinal chemistry, often serving as a bioisostere for p-bromobenzylamine.[1] However, its dual reactivity poses a chemo-selectivity challenge.[1]

The Central Challenge:

  • The Amine (

    
    ):  A potent nucleophile prone to oxidation and catalyst poisoning.
    
  • The Bromide (

    
    ):  A reactive electrophile for Pd-catalyzed cross-coupling.[1]
    
  • The Risk: Attempting Pd-catalyzed coupling at the bromide without protecting the amine often leads to:

    • Catalyst Poisoning: The free amine binds tightly to Pd(II) intermediates.

    • Polymerization: Head-to-tail Buchwald-Hartwig self-coupling.[1]

Decision Matrix: Use the following logic to determine your synthetic route.

G Start (4-Bromothiophen-2-yl) methanamine Decision Which site requires modification? Start->Decision PathA PATH A: Modify Amine First (Nucleophilic) Decision->PathA Target: Amide/Amine PathB PATH B: Modify Bromide First (Electrophilic) Decision->PathB Target: Biaryl/Aryl-Amine ActionA1 Amide Coupling (HATU/EDC) PathA->ActionA1 ActionA2 Reductive Amination (NaBH(OAc)3) PathA->ActionA2 ActionB1 CRITICAL STEP: Protect Amine (Boc/Cbz) PathB->ActionB1 ActionB2 Suzuki / Buchwald Coupling ActionB1->ActionB2 ActionB3 Deprotection (TFA or HCl) ActionB2->ActionB3

Figure 1: Strategic workflow for chemo-selective functionalization.

Part 2: Experimental Protocols

Protocol A: Amine Protection (The Gateway Step)

For any Pd-catalyzed reaction at the bromide position, protection of the amine is mandatory to prevent catalyst inhibition and side reactions. The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic coupling conditions.[1]

Reagents:

  • Substrate: (4-Bromothiophen-2-yl)methanamine (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Procedure:

  • Dissolve the amine (1.0 equiv) in DCM (

    
    ).
    
  • Add

    
     (1.5 equiv) and cool to 
    
    
    
    .
  • Add

    
     (1.1 equiv) dropwise (dissolved in minimal DCM if solid).
    
  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will disappear; UV will remain).

  • Workup: Wash with

    
     citric acid (to remove unreacted amine), then saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Yield: Typically 85–95% as a white/off-white solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Aryl-Aryl Formation)

Once protected, the thiophene bromide is an excellent partner for Suzuki coupling.[1] Thiophene bromides are generally more reactive than phenyl bromides due to the electron-rich nature of the ring facilitating oxidative addition.[1]

Reaction Conditions Table:

ParameterStandard ConditionRobust/Challenging Condition
Catalyst

(

)

(

)
Base

(

aq)

(

, solid)
Solvent DME / Water (3:1)1,4-Dioxane (dry)
Temp


Time 4–12 hours2–6 hours

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with Boc-protected amine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Catalyst (e.g.,

    
    , 
    
    
    
    ).
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvent/Base: Add degassed 1,4-Dioxane (

    
    ) and aqueous base (
    
    
    
    , 2.0 equiv).
  • Reaction: Heat to

    
    . The mixture will typically darken.
    
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography. Thiophene derivatives often streak; adding

    
    
    
    
    
    to the eluent can improve separation.
Protocol C: Amide Coupling (Functionalizing the Amine)

If the target is an amide, the bromide remains intact and can be used for subsequent diversification.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

  • Base: DIPEA (Hunig's Base, 2.0–3.0 equiv).

  • Solvent: DMF or DCM.

Procedure:

  • Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF.

  • Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5–10 mins to activate the acid.

  • Add (4-Bromothiophen-2-yl)methanamine (1.0 equiv).[1][2]

  • Stir at RT for 2–4 hours.

  • Note: The bromide is stable under these conditions. Avoid strong nucleophiles (like thiols) that might displace the bromide if the temperature is elevated.

Part 3: Advanced Troubleshooting & Stability

1. Handling the Free Amine:

  • Oxidation: Thiophenyl-methylamines are prone to air-oxidation, forming the imine or aldehyde.[1] Store the starting material at

    
     under Argon.[1] If the material is yellow/brown, purify via acid-base extraction before use.
    
  • Carbonate Formation: Like benzylamines, it readily absorbs

    
     from air to form carbamates.
    

2. Direct Coupling (Skipping Protection):

  • Why avoid it? The free amine coordinates to Pd.

  • If you must: Use Pd-PEPPSI-IPr (

    
    ) with 
    
    
    
    in isopropanol.[1] The bulky NHC ligand on the PEPPSI catalyst prevents amine poisoning better than phosphine ligands. However, yields are generally lower (40–60%) compared to the protection route (>80%).

3. Buchwald-Hartwig Considerations:

  • Self-Coupling Risk: Never attempt to couple the free amine substrate with another aryl halide using Pd.[1] It will polymerize with itself.

  • Coupling the Bromide: Use the Boc-protected intermediate.[1] Recommended system:

    
     / Xantphos or BrettPhos with 
    
    
    
    in Toluene at
    
    
    .

References

  • Suzuki Coupling of Thiophene Imines: Rizwan, K. et al. "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction."[1] Chemistry Central Journal, 2018, 12:84. Link

  • Buchwald-Hartwig General Protocols: "Buchwald-Hartwig Coupling." Organic Chemistry Portal. Link

  • Pd-PEPPSI Catalysts for Amides/Amines: Lei, P. et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[1][3] Journal of Organic Chemistry, 2017, 82(13), 6638–6646. Link

  • Boc Protection Protocols: "Protection of Amino Groups." Greene's Protective Groups in Organic Synthesis. Link

Sources

Solvent compatibility for (4-Bromothiophen-2-yl)methanamine HBr

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solvent Systems & Handling Protocols for (4-Bromothiophen-2-yl)methanamine HBr

Executive Summary

(4-Bromothiophen-2-yl)methanamine hydrobromide (CAS: 114960-10-2) is a critical heteroaromatic building block used in fragment-based drug discovery (FBDD) and the synthesis of organic semiconductors. Its dual functionality—a reactive primary amine and a brominated thiophene ring—makes it versatile but chemically temperamental.

The primary challenge researchers face is the solubility dichotomy : the hydrobromide (HBr) salt is highly polar and hydrophilic, while the free base required for many cross-coupling reactions is lipophilic and prone to oxidation. This guide provides a definitive protocol for solvent selection, "free-basing," and catalytic coupling, ensuring high yields and reproducibility.

Physicochemical Profile & Solubility Matrix

Understanding the ionic lattice energy of the HBr salt is key to solvent selection. The salt form is stabilized by strong electrostatic interactions, rendering it insoluble in the non-polar solvents typically used for thiophene chemistry (e.g., Toluene, Hexanes).

Solubility Compatibility Table
Solvent SystemSolubility (Salt Form)Solubility (Free Base)Application Note
Water High (>50 mg/mL)LowIdeal for storage or aqueous workups.
DMSO High (>100 mg/mL)HighRecommended for stock solutions (10-20 mM).
Methanol/Ethanol HighHighGood for transfers; avoid for high-temp reactions (nucleophilic attack risk).
DCM / Chloroform Insoluble (<1 mg/mL)High Critical: Use DCM only after free-basing.
THF / Dioxane Low / ModerateHighStandard solvents for Suzuki/Buchwald couplings.
Acetone/Ketones INCOMPATIBLE INCOMPATIBLE Forbidden: Rapid formation of imines (Schiff bases).
Hexanes/Heptane InsolubleModerateUse for precipitation/purification of the free base.

Technical Insight: The HBr salt is hygroscopic.[1] In DMSO, it forms a stable solvation shell, but in protic solvents like water, the pH is significantly acidic (~pH 3-4 at 100mM), which can degrade acid-sensitive protecting groups elsewhere on your scaffold.

Stability & Incompatibility Logic

The thiophene ring is electron-rich, making it susceptible to oxidation, while the primary amine is a nucleophile. The HBr salt protects the amine from oxidation but introduces acidity.

Critical Incompatibilities
  • Ketones/Aldehydes: Never dissolve this compound in Acetone or MEK. The primary amine (

    
    ) will condense to form an imine.[2]
    
  • Strong Oxidizers: The thiophene sulfur is prone to oxidation to the sulfoxide/sulfone.

  • Basic Protic Solvents: Adding strong base (NaOH) to a methanolic solution can lead to side reactions; free-basing should be done in a biphasic system (see Protocol B).

Decision Logic: Solvent Selection

SolventSelection Start Start: (4-Bromothiophen-2-yl)methanamine HBr Goal What is your Goal? Start->Goal Storage Long-term Storage Goal->Storage Analysis HPLC / LCMS Goal->Analysis Reaction Synthesis (Coupling) Goal->Reaction DrySolid Store as Solid (-20°C) Desiccated Storage->DrySolid Preferred DMSOStock DMSO Stock (Frozen) Storage->DMSOStock Working Soln MobilePhase Water/MeCN + 0.1% FA (Keep Acidic) Analysis->MobilePhase CouplingType Coupling Type? Reaction->CouplingType Suzuki Suzuki Coupling CouplingType->Suzuki Pd-Catalyzed Amide Amide Bond Formation CouplingType->Amide HATU/EDC Biphasic: Dioxane/H2O\nBase: K3PO4 Biphasic: Dioxane/H2O Base: K3PO4 Suzuki->Biphasic: Dioxane/H2O\nBase: K3PO4 Solvent: DMF\nBase: DIPEA (Excess) Solvent: DMF Base: DIPEA (Excess) Amide->Solvent: DMF\nBase: DIPEA (Excess)

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between aqueous-compatible storage and organic-required synthesis.

Detailed Protocols

Protocol A: "Free-Basing" (Salt-to-Base Conversion)

Context: Most Pd-catalyzed reactions (Suzuki, Buchwald) require the amine to be non-protonated or at least not trapped in a rigid ionic lattice that inhibits solubility in organic solvents like Dioxane or Toluene.

Reagents:

  • (4-Bromothiophen-2-yl)methanamine HBr[3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Carbonate (

    
    ) or 1M NaOH
    

Procedure:

  • Dissolution: Dissolve 1.0 eq of the HBr salt in the minimum volume of water.

  • Biphasic Mix: Add an equal volume of DCM.

  • Neutralization: Slowly add Sat.

    
     (approx. 2-3 eq) while stirring vigorously.
    
    • Observation: The aqueous layer may turn cloudy as the free base forms and migrates to the organic layer.

  • Extraction: Separate layers. Extract the aqueous layer 2x more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Filter and evaporate solvent under reduced pressure at <30°C.

    • Caution: The free amine is less stable than the salt. Use immediately or store under Argon at -20°C.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Coupling the bromine handle with an aryl boronic acid.[4] The amine must be protected or the conditions must tolerate free amines (using weak bases).

System: Pd(PPh3)4 / K3PO4 / Dioxane:Water Rationale: This mixed solvent system dissolves the salt (via water) and the organic boronic acid (via Dioxane), facilitating the reaction without prior free-basing.

Workflow:

  • Charge: In a reaction vial, add:

    • (4-Bromothiophen-2-yl)methanamine HBr (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • 
       (3.0 eq) - Acts as both base and HBr scavenger.
      
  • Solvent: Add 1,4-Dioxane and Water (Ratio 4:1). Concentration ~0.1 M.

  • Degas: Sparge with Nitrogen/Argon for 5 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Seal and heat to 80-90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water. The product will be in the organic layer.

Protocol C: Analytical HPLC Method

Context: Verifying purity.[1][5][6][7] The amine tail causes peak tailing on standard silica columns; C18 with acid is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Note: The HBr salt will elute as the protonated cation. Ensure the mobile phase is acidic to prevent "ghost peaks" caused by deprotonation on the column.

Process Visualization: Free-Basing Workflow

FreeBasing Input HBr Salt (Solid) Dissolve Dissolve in Water Input->Dissolve Mix Add DCM + Na2CO3 (aq) Dissolve->Mix Separate Phase Separation Mix->Separate Organic Organic Layer (Free Base) Separate->Organic Extract Aqueous Aqueous Layer (Waste Salts) Separate->Aqueous Discard Dry Dry (Na2SO4) & Evaporate Organic->Dry Output Reactive Free Amine (Oil/Solid) Dry->Output

Figure 2: Step-by-step extraction protocol to convert the stable HBr salt into the reactive free amine species compatible with organic synthesis.

References

  • PubChem. (2025).[8] (4-Bromothiophen-2-yl)methanamine.[2][3][8][9][10] National Library of Medicine. Available at: [Link]

  • Rizwan, K., et al. (2018).[10] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Available at: [Link]

  • Waters Corporation. (2024). Specific Solvent Compatibility Consideration Guide. Available at: [Link]

Sources

Application Note: Storage and Stabilization of Bromothiophene Amines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with bromothiophene amines.

Abstract

Bromothiophene amines are critical intermediates in the synthesis of pharmaceuticals and organic semiconductors. However, they exhibit significant instability due to the synergistic effects of the electron-rich thiophene ring, the nucleophilic amino group, and the photosensitive carbon-bromine bond. This guide details the mechanistic causes of degradation—primarily autoxidation and photodebromination—and provides a validated protocol for long-term storage. Key recommendation: Convert free bases to hydrochloride salts and store at -20°C under argon to maximize shelf life.

Scientific Foundation: Mechanisms of Instability

To effectively prevent degradation, one must understand the underlying chemical causality. Bromothiophene amines suffer from three primary destabilizing forces:

The "Electron-Rich" Trap (Oxidation)

The thiophene ring is already electron-rich. The addition of an amino group (–NH₂) acts as a strong electron-donating group (EDG) via the mesomeric effect (+M).

  • Mechanism: The increased electron density raises the Highest Occupied Molecular Orbital (HOMO) energy, making the ring highly susceptible to autoxidation by atmospheric oxygen.

  • Consequence: This leads to the formation of reactive radical cations, S-oxides (sulfoxides), and eventual polymerization (tars).

  • Stabilization Strategy: Protonation of the amine (forming a salt) converts the group from an EDG to an electron-withdrawing group (–NH₃⁺), significantly lowering the HOMO energy and "deactivating" the ring against oxidation.

Photodebromination

The Carbon-Bromine (C-Br) bond in heteroaromatics has a lower bond dissociation energy (approx. 80 kcal/mol) compared to C-Cl or C-F.

  • Mechanism: Exposure to UV/Visible light induces homolytic fission of the C-Br bond, generating a radical pair. This radical can abstract a hydrogen atom from the solvent or moisture, leading to debromination (replacement of Br with H).

  • Consequence: Loss of functional handle for subsequent cross-coupling reactions.

Thermal Instability of Free Bases

Free base aminothiophenes, particularly those synthesized via the Gewald reaction, are thermally labile and can undergo decarboxylation or rearrangement if not stored at low temperatures.

Diagram 1: Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated.

DegradationPathways Start Bromothiophene Amine (Free Base) Oxidation Autoxidation (Ring/S-Oxidation) Start->Oxidation O2 / Air Exposure Photolysis Photolysis (C-Br Cleavage) Start->Photolysis UV/Vis Light Salt Salt Formation (Stabilized -NH3+) Start->Salt + HCl/Acid (Protonation) Products_Ox Sulfoxides, Sulfones, Polymers (Tars) Oxidation->Products_Ox Products_Photo Debrominated Thiophenes Photolysis->Products_Photo Stable Stable Storage Form (>12 Months) Salt->Stable -20°C / Argon

Caption: Figure 1. Competing pathways for bromothiophene amine fate. Protonation (green path) effectively blocks the oxidation pathway.

Storage Protocol

Comparative Stability Conditions

The following data summarizes the expected shelf-life based on storage conditions.

Storage ConditionFormAtmosphereTempExpected Stability
Optimal (Recommended) Hydrochloride Salt Argon/N₂ -20°C > 2 Years
Standard ColdFree BaseAir4°C1-3 Months
BenchtopFree BaseAir25°C< 1 Week (Darkening)
ExposedFree BaseAir + Light25°CHours to Days
Protocol: Long-Term Storage

Objective: To store >5g of 2-amino-3-bromothiophene (or analog) for >6 months.

Materials:

  • Anhydrous HCl in Dioxane or Ether (for salt formation).

  • Amber glass vials with PTFE-lined screw caps.

  • Parafilm or electrical tape.

  • Desiccator with active desiccant (e.g., P₂O₅ or Silica Gel).

  • Inert gas source (Argon preferred over Nitrogen due to density).

Step-by-Step Procedure:

  • Salt Formation (Critical Step):

    • Dissolve the crude free base amine in a minimal amount of anhydrous diethyl ether or MTBE.

    • Cool the solution to 0°C on ice.

    • Dropwise add 1.1 equivalents of HCl (4M in Dioxane). A precipitate should form immediately.

    • Filter the solid under an inert atmosphere (Schlenk line or glovebox is best, but rapid filtration in a hood is acceptable).

    • Wash with cold ether to remove trace oxidants.

    • Why? As detailed in Section 2.1, the salt form deactivates the ring against oxidation.

  • Drying:

    • Dry the salt under high vacuum (0.1 mbar) for 4-6 hours to remove trace solvents. Solvents can act as radical carriers or moisture traps.

  • Packaging:

    • Transfer the dry solid into an amber glass vial .

    • Flush the headspace with Argon for 30 seconds. Argon is heavier than air and provides a better "blanket" than nitrogen.

    • Cap tightly with a PTFE-lined cap.

    • Wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Storage Environment:

    • Place the sealed vial inside a secondary container (e.g., a jar containing desiccant).

    • Store in a freezer at -20°C .

Handling & Quality Control Workflow

Handling Precautions
  • Avoid Metal Spatulas: Trace iron (Fe) or copper (Cu) from metal tools can catalyze oxidative degradation (Fenton-like chemistry). Use ceramic or PTFE-coated spatulas .

  • Cold Chain: Keep the vial on ice during weighing. Return to the freezer immediately. Do not allow the bulk container to sit at room temperature.

Quality Control (QC) Markers

Before using a stored batch for a critical step (e.g., Buchwald-Hartwig coupling), verify purity.

  • Visual Check:

    • Pass: White to off-white crystalline solid.

    • Fail: Yellow, orange, or brown discoloration (indicates oxidation/polymerization).

    • Fail: "Wet" appearance (hygroscopic hydrolysis).

  • 1H-NMR Validation:

    • Check for broadening of signals (paramagnetic impurities from oxidation).

    • Check for loss of the amine protons (exchange with D₂O is normal, but disappearance in DMSO-d6 suggests reaction).

    • Debromination Check: Look for a new doublet/multiplet in the aromatic region corresponding to the proton that replaced the bromine.

Diagram 2: Handling Decision Matrix

HandlingWorkflow Receipt Receive Compound CheckForm Is it a Salt? Receipt->CheckForm ConvertToSalt Convert to HCl Salt (See Protocol 3.2) CheckForm->ConvertToSalt No (Free Base) QC QC Check (Color & NMR) CheckForm->QC Yes ConvertToSalt->QC Storage Store at -20°C Under Argon QC->Storage Pass Use Weigh on Ice (PTFE Spatula) Storage->Use Experiment Day Use->Storage Return Immediately

Caption: Figure 2. Decision matrix for receiving and handling bromothiophene amines.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. ChemRxiv. (2024). Explains the instability of intermediates and the role of protonation in decomposition pathways.

  • Autoxidation. Wikipedia. General mechanism of radical chain reaction in electron-rich organics.

  • Instability of Hydrochloride Salts of Cathinone Derivatives. Forensic Science International. (2015). Provides analogous data on the stability of amine salts vs. free bases in air.

  • Storage Stability Guidelines. EPA/OPPTS. General protocols for chemical stability testing and storage conditions.

  • Photodebromination of Brominated Aromatics. Environmental Science: Nano. (2022). Details the susceptibility of C-Br bonds to light-induced cleavage.

3. Application (research Use Cases)

Application Note: Advanced Synthesis of Thiophene-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Thiophene Pharmacophore

Thiophene, a five-membered sulfur-containing heteroaromatic ring, is a highly privileged scaffold in modern medicinal chemistry. Consistently ranking among the top heterocycles in FDA-approved small molecules, its unique physicochemical profile makes it indispensable for drug design[1]. The lipophilicity of the thiophene ring significantly enhances blood-brain barrier (BBB) penetration—a critical factor for neurological drugs—while the sulfur atom participates in essential hydrogen-bonding interactions with target receptors[1].

Synthetically, the electron-rich nature of the thiophene ring facilitates electrophilic aromatic substitution much more readily than benzene[1]. However, this high reactivity demands precise stoichiometric and thermodynamic control during functionalization to prevent over-reaction, polymerization, or degradation. This guide details the optimized, self-validating synthetic protocols for two blockbuster drug intermediates: the antiplatelet agent Clopidogrel and the antidepressant Duloxetine .

Strategic Workflow for Blockbuster APIs

ThiopheneSynthesis T Thiophene Core T2E Thiophene-2-ethanol T->T2E Ethylation A2T 2-Acetylthiophene T->A2T Friedel-Crafts Acylation T2E_Tos 2-(2-Thienyl)ethyl tosylate T2E->T2E_Tos Tosylation (p-TSA) Dul_Int 3-methylamino-1-(2-thienyl)- 1-propanone HCl A2T->Dul_Int Mannich Reaction (HCHO, MeNH2) Clop_Int (S)-2-(2-thienylethylamino)- (2-chlorophenyl)-methyl acetate T2E_Tos->Clop_Int Nucleophilic Substitution Clop Clopidogrel (Plavix) Clop_Int->Clop Cyclization (HCHO/H+) Dul Duloxetine (Cymbalta) Dul_Int->Dul Asymmetric Reduction & Etherification

Divergent synthetic pathways of thiophene to Clopidogrel and Duloxetine intermediates.

Protocol A: High-Yield Synthesis of Clopidogrel Intermediate

Target: (S)-2-(2-thienylethylamino)-(2-chlorophenyl)-methyl acetate

Causality & Experimental Design

The traditional nucleophilic substitution between (S)-o-chlorophenylglycine methyl ester and 2-(2-thienyl)ethyl p-toluenesulfonate is fraught with mass transfer limitations. Solvent-free methods lead to exponential viscosity increases as the product forms, causing the reaction mass to solidify, which halts the reaction and degrades optical purity[2]. Conversely, low-boiling solvents suffer from severe volatilization during the prolonged heating required for the reaction[2].

To overcome this, succinonitrile is employed as a phase-optimized solvent[2]. With a melting point of ~57°C, succinonitrile acts as a highly polar, low-viscosity liquid at the reaction temperature (60–70°C). This ensures homogeneous stirring, excellent mass transfer, and stabilization of the transition state without evaporative loss, culminating in a self-validating system where the final product can be easily partitioned and crystallized[2].

Step-by-Step Methodology
  • Preparation of the Electrophile: Tosylate thiophene-2-ethanol (100 kg scale) using p-toluenesulfonyl chloride in toluene at 5°C, utilizing triethylamine as an acid scavenger. Stir for 8 hours at 30°C, filter, and wash to yield 2-(2-thienyl)ethyl p-toluenesulfonate[3].

  • Solvent Initialization: Into a clean, dry 2000 mL three-necked reactor, charge 350 g of solid succinonitrile. Heat the system to 60–70°C until the solvent completely melts into a low-viscosity liquid[2].

  • Nucleophilic Substitution: Add the concentrated (S)-o-chlorophenylglycine methyl ester free base to the molten succinonitrile, followed immediately by 102.8 g of the prepared 2-(2-thienyl)ethyl p-toluenesulfonate[2].

  • Acid Scavenging: Introduce 160 g of dipotassium hydrogen phosphate (K₂HPO₄). Rationale: This mild base neutralizes the liberated p-toluenesulfonic acid, driving the reaction forward without causing epimerization of the sensitive chiral center[2].

  • Reaction Maturation: Stir the mixture continuously at 70°C for 12–14 hours. The succinonitrile maintains a homogeneous state, preventing localized overheating and material solidification[2].

  • Isolation & Validation: Cool the mixture to room temperature. Partition the reaction mass with water and dichloromethane. The succinonitrile and inorganic salts wash into the aqueous layer. Concentrate the organic layer under vacuum and precipitate the intermediate as a bisulfate or hydrochloride salt. The ability to form a highly crystalline salt serves as an immediate self-validation of target purity[3].

Protocol B: One-Pot Mannich Synthesis of Duloxetine Intermediate

Target: 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride

Causality & Experimental Design

The synthesis of the Duloxetine intermediate is traditionally a cumbersome two-step process involving the formation of a disubstituted amine intermediate, followed by alkaline hydrolysis. This pathway is time-consuming and suffers from low overall yields[4].

This protocol utilizes a highly optimized, one-pot Mannich reaction utilizing 2-acetylthiophene, methylamine hydrochloride, and paraformaldehyde in a polar solvent[4]. The causality of success lies in the synergy between the solvent polarity and the chloride counterion. As the target monoalkylamino ketone forms, it immediately precipitates out of the polar solvent as a stable hydrochloride salt. This in situ precipitation acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's principle) and serving as an automatic self-purifying mechanism that eliminates the need for complex downstream chromatography[4].

Step-by-Step Methodology
  • Reagent Assembly: In a jacketed glass reactor, combine 1.0 molar equivalent of 2-acetylthiophene, 0.1–1.0 equivalents of methylamine hydrochloride, and paraformaldehyde[4].

  • Solvent & Catalyst Addition: Suspend the reactants in a polar solvent (e.g., methanol). Slowly add concentrated hydrochloric acid (0.05–3.0 equivalents). Rationale: The strong acid catalyzes the depolymerization of paraformaldehyde into highly reactive iminium ions, facilitating the nucleophilic attack by the enolized 2-acetylthiophene[4].

  • Mannich Condensation: Heat the reaction mixture to reflux (approx. 65–70°C). Monitor the reaction visually and via TLC/HPLC. As the target molecule forms, the mixture will transition from a clear solution to a thick suspension due to the low solubility of the product's hydrochloride salt in the polar solvent[4].

  • Crystallization & Isolation: Once the reaction reaches completion (typically 4–6 hours), cool the reactor to 0–5°C to maximize the precipitation of the product[4].

  • Validation: Filter the resultant solid and wash thoroughly with cold methanol. The direct isolation of the solid hydrochloride salt ensures a high-purity product (>98.5% by HPLC), self-validating the success of the Mannich condensation and rendering the intermediate ready for subsequent asymmetric reduction[4].

Quantitative Process Metrics

The following table summarizes the key quantitative data and comparative metrics for both synthetic protocols, highlighting the efficiency of the optimized conditions.

ParameterClopidogrel IntermediateDuloxetine Intermediate
Target Compound (S)-2-(2-thienylethylamino)-(2-chlorophenyl)-methyl acetate3-methylamino-1-(2-thienyl)-1-propanone HCl
Key Starting Material Thiophene-2-ethanol2-Acetylthiophene
Primary Reaction Nucleophilic SubstitutionMannich Condensation
Optimized Solvent Succinonitrile (Melts at 57°C)Methanol / Ethanol (Polar)
Reaction Time 12 - 14 hours4 - 6 hours
Yield > 85%> 80%
Purity (HPLC) > 99.0%> 98.5%
Self-Validation Mechanism Phase separation and salt crystallizationIn situ precipitation of HCl salt

References

  • An efficient and large scale synthesis of Clopidogrel: Antipl
  • Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)
  • CN111793056A - Preparation method of duloxetine intermediate, Google P
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, PMC,

Sources

Application Note: Brominated Thiophenes in Conductive Polymer Research

Author: BenchChem Technical Support Team. Date: March 2026

Focus: High-Fidelity Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM)

Strategic Selection of Brominated Precursors

In the field of organic electronics, the transition from varying batch properties to reproducible, high-mobility materials relies on the precision of the polymerization mechanism. While oxidative polymerization (using FeCl₃) is inexpensive, it yields regiorandom polymers with low conductivity due to steric twisting along the backbone.

The industry standard for high-performance Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) is the use of 2,5-dibromo-3-hexylthiophene via Grignard Metathesis (GRIM) polymerization.

Why 2,5-Dibromo-3-hexylthiophene?
  • Site-Specific Activation: The bromine atoms at the 2 and 5 positions serve as specific leaving groups for transition metal catalysts (Ni or Pd). Unlike hydrogen, which requires harsh oxidative conditions to remove, bromine allows for controlled cross-coupling under mild conditions.

  • Regiocontrol: The steric bulk of the hexyl chain, combined with the specific reactivity of the C-Br bonds, allows for "Head-to-Tail" (HT) coupling.

    • HT Coupling: >95% regioregularity leads to a planar polymer backbone, maximizing

      
      -orbital overlap and charge carrier mobility (
      
      
      
      to
      
      
      cm²/Vs).
    • Random Coupling: Creates steric clashes that twist the backbone, breaking conjugation and acting as charge traps.

Application Note: The GRIM Polymerization Pathway[1][2][3]

The Grignard Metathesis (GRIM) method, also known as Kumada Catalyst Transfer Polycondensation (KCTP), is a "living" chain-growth polymerization.[1] This differs fundamentally from step-growth polycondensation; the nickel catalyst associates with the growing chain end ("ring walking"), preventing chain termination and allowing for molecular weight control based on the monomer-to-catalyst ratio.

Mechanism Visualization

The following diagram illustrates the critical activation and polymerization cycle.

GRIM_Mechanism Monomer 2,5-dibromo-3-hexylthiophene Grignard Grignard Exchange (R-Mg-Cl) Monomer->Grignard Activation ActiveSpecies Active Isomer (2-bromo-5-magnesio-3-hexylthiophene) Grignard->ActiveSpecies Regio-selection (85:15) Polymerization Chain Growth (Catalyst Ring Walking) ActiveSpecies->Polymerization + Catalyst Catalyst Ni(dppp)Cl2 Catalyst Injection Catalyst->Polymerization Initiates Polymerization->Polymerization Propagation Termination Acid Quench (Polymer Precipitation) Polymerization->Termination End

Figure 1: The GRIM workflow.[1][2][3] The critical step is the selective formation of the 2-bromo-5-magnesio species, enabling Head-to-Tail coupling.

Protocol: Synthesis of Regioregular P3HT

Safety Warning: Thiophenes are malodorous and toxic. Grignard reagents are pyrophoric. Perform all steps in a fume hood using standard Schlenk line techniques or a glovebox.

Materials Required[2][5][6][7][8][9][10][11][12][13][14]
  • Monomer: 2,5-dibromo-3-hexylthiophene (≥97% purity).

  • Activator: tert-Butylmagnesium chloride (2.0 M in THF). Note: t-BuMgCl is preferred over MeMgCl because its bulk prevents nucleophilic attack on the thiophene ring.

  • Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride.[4]

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system).

  • Quench: Methanol (MeOH).[5][6]

Step-by-Step Methodology
Phase 1: Monomer Activation (The Metathesis)
  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle 3x with vacuum/Argon.

  • Dissolution: Cannulate 2.05 g (5.0 mmol) of 2,5-dibromo-3-hexylthiophene into the flask using 50 mL of anhydrous THF.

  • Exchange: Add 2.5 mL (5.0 mmol) of t-BuMgCl dropwise via syringe at room temperature.

  • Stir: Stir the mixture for 1–2 hours at ambient temperature.

    • Checkpoint: The solution typically turns from colorless/pale yellow to a dull yellow-green. This indicates the formation of the active Grignard species.

Phase 2: Polymerization[7]
  • Catalyst Preparation: In a separate vial (in glovebox or under Argon flow), weigh out 27 mg (0.05 mmol) of Ni(dppp)Cl₂. This 100:1 monomer-to-catalyst ratio targets a specific molecular weight.

  • Initiation: Rapidly add the catalyst to the reaction flask against a positive pressure of Argon.

  • Propagation: The color will immediately shift to a dark red/orange and eventually to a deep purple/bronze (indicative of extended conjugation).

  • Duration: Stir for 2 hours. (Longer times do not significantly increase Mw in GRIM due to the chain-growth nature; conversion is usually rapid).

Phase 3: Quenching
  • Pour the reaction mixture directly into a beaker containing 500 mL of vigorously stirring Methanol .

  • The polymer will precipitate as a dark purple/black solid.

  • Filter through a Soxhlet thimble.

Purification & Characterization

Purification is the most critical step for device-grade materials. Simple filtration is insufficient to remove metal salts and oligomers.

Protocol: Soxhlet Extraction Sequence

Perform the following extractions sequentially on the same thimble.

Soxhlet_Workflow cluster_0 Impurity Removal cluster_1 Product Isolation Start Crude Polymer in Thimble Meth 1. Methanol Extraction (Removes salts, catalyst residues) Start->Meth Hex 2. Hexanes Extraction (Removes low Mw oligomers) Meth->Hex Chl 3. Chloroform Extraction (Collects High Mw P3HT) Hex->Chl Finish Concentrate & Reprecipitate in Methanol Chl->Finish

Figure 2: Sequential Soxhlet extraction ensures low-polydispersity index (PDI) and high conductivity.

Characterization Metrics
TechniqueTarget MetricExperimental Note
1H NMR Regioregularity (RR) Look at the

-methylene protons (approx 2.8 ppm). A clean triplet indicates HT-HT coupling. Multiplets indicate defects. Target >95% RR.
GPC Molecular Weight (Mn) Target 15–30 kDa for optimal OPV performance. PDI should be < 1.5 for GRIM.
UV-Vis Bandgap Solution

nm. Film

should red-shift (

nm) with vibronic shoulders, indicating crystallization.

Troubleshooting & Optimization

Issue: Low Molecular Weight [4]

  • Cause: Moisture in the system killed the Grignard reagent or the catalyst.

  • Fix: Ensure THF is <10 ppm water. Increase monomer concentration.

Issue: Broad PDI (>2.0)

  • Cause: Slow initiation or chain termination.

  • Fix: Ensure Ni(dppp)Cl₂ is finely dispersed or dissolved. Do not let the reaction run overnight; "living" ends can eventually die or couple.

Issue: Low Regioregularity

  • Cause: "Scrambling" of the Grignard reagent.

  • Fix: Do not reflux the Grignard exchange step. Perform the exchange at room temperature. Refluxing promotes the formation of the thermodynamically stable but sterically hindered isomer which blocks polymerization.

References

  • McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link

  • Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials. Link

  • Yokozawa, T., & Ohta, Y. (2016). "Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization." Chemical Reviews. Link

  • Bridges, C. R., et al. (2014). "Atom Efficient Synthesis of Regioregular Poly(3-hexylthiophene) via Direct Arylation Polymerization." Accounts of Chemical Research. Link

  • Jeffries-EL, M., et al. (2005). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method." Advanced Materials. Link

Sources

Application Note: Precision Engineering of Quasi-2D Perovskite Solar Cells via Thiophene-Ammonium Spacers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Design Rationale

This guide details the fabrication of high-efficiency Quasi-2D Ruddlesden-Popper (RP) perovskite solar cells utilizing 2-thiopheneethylammonium iodide (TEAI) as the bulky organic spacer. Unlike traditional phenylethylammonium (PEA) or butylammonium (BA) spacers, thiophene-based cations offer superior charge transport properties due to the lower tunneling barrier and specific S···S and S···Pb interactions.

Target Audience Note: For professionals with a background in drug development or organic chemistry, view the "spacer" cation as a pharmacophore. Just as a ligand is designed to bind to a protein pocket with specific steric and electronic complementarity, the thiophene ammonium salt is designed to "dock" into the inorganic lead-iodide lattice. The sulfur atom acts as a Lewis base, passivating under-coordinated Pb


 defects (Lewis acids), thereby suppressing non-radiative recombination—a concept analogous to maximizing binding affinity.
Mechanism of Action

The introduction of TEAI creates a multi-quantum well structure:


.
  • Dielectric Confinement: The lower dielectric constant of the organic layer confines excitons.

  • Vertical Orientation: The specific interaction between the thiophene sulfur and the iodine/lead framework promotes vertical alignment of the inorganic slabs, which is critical for carrier transport between electrodes.

  • Defect Passivation: Electron-rich thiophene rings passivate surface traps, increasing Open Circuit Voltage (

    
    ).
    

Material Synthesis: 2-Thiopheneethylammonium Iodide (TEAI)[1][2][3]

High-purity spacer salts are the Critical Quality Attribute (CQA) #1 for reproducible devices. Impurities act as recombination centers.

Protocol A: Synthesis and Purification

Reagents: 2-Thiopheneethylamine (>98%), Hydroiodic acid (HI, 57% wt in water, stabilized), Ethanol (Anhydrous), Diethyl Ether.

  • Reaction:

    • Place 10 mL of Ethanol in a round-bottom flask within an ice bath (0°C).

    • Add 20 mmol of 2-Thiopheneethylamine .

    • Dropwise, add 22 mmol of HI (slight excess) under vigorous stirring.

    • Observation: The solution will turn slightly yellow/orange. Exothermic reaction.

    • Stir for 2 hours at 0°C.

  • Crystallization:

    • Remove solvent via rotary evaporation at 50°C until a wet solid remains.

    • Dissolve the solid in a minimal amount of hot ethanol (~60°C).

    • Add cold Diethyl Ether until the solution becomes turbid.

    • Store at -20°C overnight to recrystallize.

  • Purification (The "Drug Grade" Standard):

    • Filter the white precipitate.

    • Wash 3x with copious amounts of Diethyl Ether to remove excess HI and oxidation byproducts (

      
      ).
      
    • Vacuum dry at 60°C for 24 hours.

    • Validation:

      
      H NMR (DMSO-d6) should show sharp aromatic peaks (6.9-7.4 ppm) and the ammonium protons (~8.0 ppm).
      

Device Fabrication Workflow

We target a nominal n=4 phase composition, which balances stability (low n) with efficiency (high n).

Diagram 1: Fabrication Logic Flow

FabricationFlow Start Substrate Prep (ITO/Glass) HTL HTL Deposition (PEDOT:PSS or NiOx) Start->HTL Precursor Precursor Mixing (TEA + MA + PbI2) HTL->Precursor Transfer to N2 Glovebox Spin Spin Coating (4000 rpm) Precursor->Spin AntiSolvent Anti-Solvent Dripping (Chlorobenzene @ 7th sec) Spin->AntiSolvent Critical Step: Induces Nucleation Anneal Thermal Annealing (100°C, 10 min) AntiSolvent->Anneal Crystal Growth & Orientation ETL ETL Deposition (PCBM) Anneal->ETL Metal Metallization (Ag/Au) ETL->Metal

Caption: Step-by-step fabrication workflow for n=4 Quasi-2D Perovskite Solar Cells. The Anti-Solvent step is the primary determinant of vertical orientation.

Protocol B: Precursor Solution (n=4)

Stoichiometry:


 ratio of TEAI : MAI : PbI

.
  • Solvent: Mix DMF:DMSO in a 4:1 volume ratio.

  • Weighing:

    • PbI

      
      : 461 mg (1 mmol)
      
    • MAI (Methylammonium Iodide): 119 mg (0.75 mmol)

    • TEAI: 127.5 mg (0.5 mmol)

    • Note: The stoichiometry is calculated to achieve the

      
       formula.
      
  • Dissolution: Dissolve in 1 mL of the solvent mix. Stir at 60°C for 2 hours. Filter through a 0.45 µm PTFE filter.

Protocol C: Deposition (The "Hot-Casting" vs. "Anti-Solvent" Decision)

While hot-casting is popular for 2D films, Anti-Solvent Dripping provides higher reproducibility for thiophene-based salts to ensure vertical alignment.

  • Substrate: ITO/PEDOT:PSS (or NiOx).

  • Spin parameters:

    • Step 1: 500 rpm for 3s (Spread).

    • Step 2: 4000 rpm for 20s (Thinning).

  • The Critical Moment: At 7-10 seconds into Step 2, rapidly dispense 150 µL of Chlorobenzene (CB) onto the center of the spinning substrate.

    • Mechanism:[1][2][3][4] CB extracts DMF/DMSO, creating a supersaturated state at the air-liquid interface, triggering nucleation of the thiophene-rich "crust" that templates vertical growth downwards.

  • Annealing: Immediately transfer to a hotplate at 100°C for 10 minutes .

    • Visual Check: Film should turn from transparent yellow to dark brown/black immediately.

Critical Quality Attributes (CQA) & Troubleshooting

Diagram 2: Defect Passivation Mechanism

Mechanism Pb Under-coordinated Pb2+ (Defect) Passivation Coordinate Bond (Defect Healed) Pb->Passivation S Thiophene Sulfur (Lewis Base) S->Passivation Donates e- pair Trap Trap State Reduced Passivation->Trap Increases Voc

Caption: Mechanism of defect passivation where the Thiophene Sulfur atom coordinates with surface Lead defects, reducing non-radiative recombination.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Milky/Hazy Film Large 2D crystals randomly oriented (Horizontal).Adjust anti-solvent timing (drip earlier). Ensure DMSO ratio is not >20%.
Low

Poor vertical alignment; carriers blocked by organic spacers.Increase annealing temperature to 110°C; Verify n-value (if n<3, transport is poor).
Low

High trap density; poor passivation.Check TEAI purity (recrystallize). Add trace MACl (5%) as additive to improve crystallinity.
Yellow Phase Formation of pure 2D (

) phase or unreacted PbI

.
Check stoichiometry. Ensure precursor was heated to 60°C before spin coating.

Performance Benchmarking

When designing your experiment, use these literature-derived benchmarks to validate your device performance.

Comparative Metrics of Spacer Cations (n=4 Quasi-2D)

Spacer CationPCE (%)

(V)
Stability (

)
Key Feature
PEA (Phenylethyl)~13 - 15%1.10~500 hrsStandard reference. Good orientation but insulating barrier.
BA (Butyl)~10 - 12%1.05~300 hrsHigh quantum confinement, poor transport.
TEA (Thiophene)16 - 18% 1.15 >1000 hrs Enhanced charge transport via S-interaction.
F-TEA (Fluorinated)>19%1.18>1500 hrsHydrophobic; stronger dipole improves orientation.

Data aggregated from Zhang et al. and Ren et al. (See References).

References

  • Ren, H., et al. (2017). "Quasi-2D Perovskite Solar Cells with High Efficiency and Stability via Thiophene-Alkylammonium Spacer." Advanced Materials. Link

    • Significance: The seminal paper establishing TEA as a superior spacer to PEA/BA.
  • Zhang, X., et al. (2018). "Vertical Orientation of 2D Perovskite Films for High-Efficiency Solar Cells." Nature Communications.[3] Link

    • Significance: Defines the mechanism of nucleation at the liquid-air interface.[1][2][3]

  • Lai, H., et al. (2018). "Two-dimensional ruddlesden-popper perovskite with nanorod-like morphology for solar cells with efficiency exceeding 15%." Advanced Materials. Link

    • Significance: Demonstrates morphology control using thiophene salts.
  • Chen, B., et al. (2023).[2] "Thiophene-Based Polyelectrolyte Boosts High-Performance Quasi-2D Perovskite Solar Cells." ACS Materials Letters. Link

    • Significance: Advanced str

Sources

4. Troubleshooting & Optimization

Improving solubility of (4-Bromothiophen-2-yl)methanamine hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Product: (4-Bromothiophen-2-yl)methanamine hydrobromide CAS: 1314707-83-9 (analogous) Application: Medicinal Chemistry (Fragment-based drug design, Suzuki coupling, Amide synthesis)

Core Technical Insight: The "Naked Anion" Problem

Why is this specific salt difficult to dissolve in DMSO? The solubility challenge with (4-Bromothiophen-2-yl)methanamine hydrobromide in DMSO is rarely due to the organic thiophene ring; it is almost exclusively a thermodynamic penalty caused by the Hydrobromide (HBr) salt form .

DMSO is a polar aprotic solvent.[1] It has a high dielectric constant and solvates cations (like the ammonium group


) effectively via its oxygen lone pairs. However, DMSO is terrible at solvating small, hard anions like Bromide (

).
  • The Mechanism: In DMSO, the positive charge is localized on the Sulfur atom, which is sterically hindered by methyl groups. It cannot effectively approach or stabilize the

    
     anion.
    
  • The Result: The

    
     remains "naked" and high-energy, causing the ionic lattice energy to override the solvation energy. The solid prefers to stay crystalline rather than dissolve.
    

Troubleshooting Guide & Protocols

Module A: Physical Methods (Non-Invasive)

Use this if you cannot alter the chemical composition (e.g., for biological screening).

Q: I have sonicated for 20 minutes, but fines remain. Should I heat it? A: Yes, but strictly controlled. Thiophenes are generally stable, but primary amines can oxidize.

Protocol 1: Thermal-Assisted Solvation

  • Preparation: Place the vial in a water bath. Do not use a hot plate directly on the vial to avoid hotspots.

  • Temperature Limit: Set bath to 40°C - 50°C . Do not exceed 60°C.

  • Cycle: Heat for 5 minutes

    
     Vortex/Sonicate for 2 minutes. Repeat 3x.
    
  • Observation: If the solution clears, allow it to cool to room temperature (RT).

    • If it precipitates upon cooling: You have created a supersaturated solution. You must move to Module B .

    • If it stays clear: Proceed with experiment.

Module B: The "Water Spike" (The Solvation Bridge)

Use this for biological assays or storage stocks where <5% water is acceptable.

Q: Why does adding water help if the compound is organic? A: You are not solvating the organic ring; you are solvating the


 anion. Water is a protic  solvent. Even a small amount provides the Hydrogen Bonds necessary to stabilize the bromide ion, breaking the lattice that DMSO cannot break alone.

Protocol 2: The 5% Aqueous Spike

  • Calculate: Determine the target volume of DMSO (e.g., 1000 µL).

  • Pre-mix Solvent: Prepare a solution of 95% DMSO / 5% Water (v/v) .

    • Note: The mixing is exothermic. Allow the solvent mix to cool to RT before adding to the solid.

  • Addition: Add the mixed solvent to the solid (4-Bromothiophen-2-yl)methanamine HBr.

  • Agitation: Vortex. The salt should dissolve significantly faster than in pure DMSO.

Module C: In-Situ Free Basing (Chemical Modification)

Use this for chemical synthesis (e.g., coupling reactions) where the salt form is an impediment.

Q: Can I just neutralize the salt? A: Yes. Converting the HBr salt to the free amine removes the ionic lattice entirely. The neutral organic molecule will be highly soluble in pure DMSO.

Protocol 3: Base Neutralization

  • Stoichiometry: Calculate 1.1 equivalents of a non-nucleophilic organic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).

  • Sequence:

    • Add the solid salt to pure DMSO (suspension).

    • Add the calculated DIPEA/TEA directly to the suspension.

  • Mechanism: The base deprotonates the

    
     to 
    
    
    
    . The
    
    
    is sequestered as
    
    
    (which is often more soluble or stays in solution).
  • Result: The suspension should clear almost immediately.

Decision Support Diagrams

Figure 1: Solvation Workflow Decision Tree

Caption: Logical flowchart for selecting the correct solubilization method based on downstream application constraints.

SolubilityWorkflow Start Start: Solid Salt + DMSO CheckApp Check Application Constraint Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay Screening Synthesis Chemical Synthesis (Suzuki/Amide Coupling) CheckApp->Synthesis Reaction WaterTol Is <5% Water Tolerated? BioAssay->WaterTol MethodC Method C: Add DIPEA/TEA (Free-basing) Synthesis->MethodC Best Solubility MethodA Method A: Heat (40°C) + Sonication WaterTol->MethodA No (Strict DMSO only) MethodB Method B: 5% Water Spike (Solvates Br- anion) WaterTol->MethodB Yes Fail Still Insoluble? MethodA->Fail MethodB->Fail MethodC->Fail Dilute Decrease Concentration (< 10mM) Fail->Dilute Yes

Figure 2: The Solvation Mechanism (Why Water Helps)

Caption: Mechanistic view showing how DMSO solvates the cation while Water is required to stabilize the Bromide anion.

SolvationMech Cation R-NH3+ Anion Br- DMSO DMSO (O-donor) DMSO->Cation Strong Solvation (Lone Pair) DMSO->Anion Repulsion/Steric Hindrance (No Solvation) Water H2O (H-donor) Water->Anion Hydrogen Bonding (Critical for Solubility)

Solubility Data & Comparison

The following table summarizes expected solubility behaviors based on solvent composition for primary amine hydrobromide salts.

Solvent SystemPredicted SolubilityMechanism of ActionSuitability
Pure DMSO (25°C) Low (< 10 mM)High lattice energy; "Naked" Br- anion.Poor
Pure DMSO (50°C) Moderate (~25 mM)Thermal energy overcomes lattice barrier.Method A
DMSO + 5% Water High (> 50 mM) Water H-bonds with Br-; DMSO solvates R-NH3+.Method B (Recommended)
DMSO + 1 eq. DIPEA Very High (> 100 mM) Deprotonation yields neutral organic molecule.Method C (Synthesis)

Frequently Asked Questions (FAQ)

Q: Will heating degrade the compound? A: (4-Bromothiophen-2-yl)methanamine has a thiophene core which is robust. However, the primary amine is susceptible to oxidation over time. Short-term heating (up to 50°C for <30 mins) is safe. Avoid prolonged storage at high temperatures.

Q: Can I use Methanol instead of Water for the "Spike"? A: Yes. Methanol is also a protic solvent and will solvate the bromide ion effectively. However, Methanol is volatile and cytotoxic in some cell assays. Water is generally preferred for biological stocks.

Q: Why not just use DMF? A: DMF (Dimethylformamide) suffers from the same "naked anion" problem as DMSO. It is also a polar aprotic solvent. You would likely encounter the exact same solubility issue unless you apply the Water Spike or Base method.

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102B. (Provides authoritative data on DMSO's inability to solvate anions effectively compared to cations).

  • Cella, J. A., & Bacon, S. W. (1984). Solubility of salts in polar aprotic solvents. Journal of Organic Chemistry, 49(6), 1122–1125. (Foundational text on the solvation of ionic species in DMSO vs. protic solvents).

  • Balakin, K. V., et al. (2004). In silico assessment of DMSO solubility of organic compounds for HTS. Journal of Chemical Information and Computer Sciences. (Discusses the impact of salt forms on library management).

  • PubChem. (2025).[4] (4-Bromothiophen-2-yl)methanamine Compound Summary. (Physical properties and structural data).

Sources

Technical Support Center: Troubleshooting (4-Bromothiophen-2-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Overcoming low yields, catalyst poisoning, and chemoselectivity issues in reactions involving (4-Bromothiophen-2-yl)methanamine.

Executive Summary & Chemical Context

As a bifunctional scaffold containing both an aryl halide and a primary aliphatic amine, (4-Bromothiophen-2-yl)methanamine (CAS 479090-38-5) is a highly versatile building block in medicinal chemistry and drug discovery[1][2]. However, researchers frequently encounter severely depressed yields during downstream functionalization, particularly in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The root causes of these low yields generally stem from two competing mechanistic pathways:

  • Catalyst Poisoning: The sulfur atom within the thiophene ring can strongly coordinate to palladium centers, displacing weaker ligands and forming off-cycle, catalytically inactive species.

  • Chemoselectivity Conflicts: The nucleophilic primary amine can interfere with the oxidative addition complex or undergo unwanted intermolecular oligomerization if left unprotected.

This guide provides field-proven, causality-driven solutions to systematically troubleshoot and optimize your workflows.

Troubleshooting FAQs: Causality & Solutions

Q1: Why are my Suzuki-Miyaura cross-coupling yields consistently below 20% when using the free base of (4-Bromothiophen-2-yl)methanamine? The Causality: The free primary amine is highly nucleophilic. During the catalytic cycle, it can coordinate to the Pd(II) intermediate, forming stable, off-cycle complexes that halt the reaction. Additionally, the unprotected amine can undergo competing Buchwald-Hartwig amination with the aryl bromide of another molecule, leading to intermolecular oligomerization[3]. The Solution: You must mask the nucleophilicity of the amine prior to any transition-metal catalyzed steps. Protect the amine as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) carbamate.

Q2: Even with a Boc-protected amine, my cross-coupling stalls at 50% conversion. What is the mechanistic cause? The Causality: Thiophene rings are notorious for transition-metal catalyst poisoning. The sulfur atom in the thiophene ring acts as a soft ligand that coordinates tightly to the soft palladium center. If you are using first-generation catalysts like


, the triphenylphosphine ligands are easily displaced by the thiophene sulfur, creating a dead-end complex.
The Solution:  Switch to precatalysts equipped with bulky, electron-rich bidentate or Buchwald-type ligands (e.g., 

or

with XPhos). These ligands bind strongly to the metal and their steric bulk prevents the thiophene sulfur from accessing and poisoning the palladium center[4].

Q3: How do I handle the instability of the starting material during storage? The Causality: Electron-rich thiophenemethanamines can slowly oxidize or degrade when exposed to air and light as free bases, leading to dark, tarry impurities that further inhibit catalysis. The Solution: Always store the compound as its hydrochloride (HCl) salt at 4°C under an inert atmosphere (argon or nitrogen). Only liberate the free base immediately prior to your protection step.

Mechanistic & Workflow Visualizations

Troubleshooting Start Low Yield in Cross-Coupling? CheckAmine Is the primary amine protected? Start->CheckAmine ProtectBoc Protect amine (e.g., Boc, Cbz) CheckAmine->ProtectBoc No CheckCat Check Catalyst System CheckAmine->CheckCat Yes ProtectBoc->CheckCat ChangeLigand Use bulky bidentate/Buchwald ligands (XPhos, dppf) CheckCat->ChangeLigand Pd(PPh3)4 used CheckBase Optimize Base & Solvent (e.g., K3PO4 / Dioxane) CheckCat->CheckBase Ligand OK

Caption: Workflow for troubleshooting low yields in thiophenemethanamine couplings.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br bond cleavage) Pd0->OxAdd Poisoning Sulfur/Amine Coordination (Off-cycle inactive species) Pd0->Poisoning Unprotected/Poor Ligand Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing successful cross-coupling vs. off-cycle sulfur poisoning.

Quantitative Data: Catalyst System Optimization

To demonstrate the causality of ligand choice on overcoming thiophene poisoning, the following table summarizes quantitative screening data for the Suzuki-Miyaura coupling of Boc-protected (4-Bromothiophen-2-yl)methanamine with phenylboronic acid.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Scientific Observation

Monodentate

/ Tol:

9015%Severe catalyst poisoning; unreacted starting material recovered.

Monodentate (SPhos)

/ Toluene
10045%Moderate conversion; some protodeboronation observed.

Bidentate

/ Dioxane:

9082%Clean conversion; bidentate ligand prevents sulfur coordination.

Buchwald (XPhos)

/ Dioxane
10094% Optimal system; immense steric bulk fully shields the Pd center.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, you can immediately identify the root cause rather than carrying impurities into the next reaction.

Protocol A: Boc-Protection of (4-Bromothiophen-2-yl)methanamine

Purpose: Mask the nucleophilic primary amine to prevent Pd-coordination and oligomerization.

  • Preparation: Dissolve (4-Bromothiophen-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Basification: Add Triethylamine (

    
    ) (2.5 eq) dropwise at 0°C. Stir for 10 minutes to liberate the free base.
    
  • Protection: Add Di-tert-butyl dicarbonate (

    
    ) (1.1 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Validation Checkpoint (TLC): Elute a small aliquot on silica TLC (Hexanes:EtOAc 3:1). The starting material (ninhydrin active, stays at baseline) should be completely consumed, replaced by a higher

    
     spot (UV active, ninhydrin inactive).
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure. Use the crude Boc-protected intermediate directly in Protocol B.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Purpose: Form the C-C bond while actively preventing thiophene-induced catalyst poisoning.

  • Reagent Loading: In an oven-dried Schlenk flask, combine the Boc-protected (4-Bromothiophen-2-yl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous

    
     (2.0 eq)[4].
    
  • Catalyst Addition: Add

    
     (2.5 mol%) and XPhos (5 mol%).
    
    • Causality Note: XPhos is critical here; its dicyclohexyl groups and bulky biphenyl backbone create a steric shield around the palladium, physically blocking the thiophene sulfur from poisoning the metal.

  • Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Heating: Seal the flask and heat to 100°C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction mixture. You should observe the mass of the product (

    
     or 
    
    
    
    ) and complete disappearance of the brominated starting material isotopic pattern (equal intensity M / M+2 peaks).
  • Purification: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • (4-Bromothiophen-2-yl)
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • EN300-43066 - EnamineStore Source: EnamineStore URL
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Durham University URL
  • Source: American Chemical Society (ACS)

Sources

Technical Support Center: (4-Bromothiophen-2-yl)methanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (4-Bromothiophen-2-yl)methanamine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges related to its stability, with a primary focus on preventing oxidative degradation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting & FAQs: Preventing Oxidation

This section is structured in a question-and-answer format to directly address the practical issues you may encounter.

Question 1: My sample of (4-Bromothiophen-2-yl)methanamine hydrobromide has developed a yellow or brownish tint over time. What is causing this discoloration?

Answer: The observed discoloration is a classic indicator of oxidative degradation. (4-Bromothiophen-2-yl)methanamine hydrobromide has two primary sites susceptible to oxidation: the primary amine and the electron-rich thiophene ring.

  • Amine Oxidation: Primary amines, especially arylamines and related structures, are prone to air oxidation.[1] The lone pair of electrons on the nitrogen atom is reactive towards atmospheric oxygen.[2] This process can be accelerated by light and the presence of trace metal impurities. The oxidation can lead to the formation of colored impurities like nitroso or nitro compounds.[2]

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized, particularly under conditions that generate reactive oxygen species (ROS).[3] This can lead to the formation of sulfoxides and sulfones, which can alter the compound's chemical properties and may lead to downstream polymerization or ring-opening, often producing complex, colored mixtures.[3] Spontaneous oxidation of thiophenes at the air-water interface has also been reported, highlighting the inherent reactivity of the ring system.[3]

The hydrobromide salt form provides some protection to the amine by protonating it, reducing the reactivity of the lone pair. However, this does not offer complete protection, and the thiophene ring remains susceptible.

Question 2: What are the definitive best practices for storing this compound to ensure its long-term stability?

Answer: Proper storage is the most critical and cost-effective method to prevent oxidation. The primary goal is to minimize exposure to oxygen, light, heat, and moisture.

Core Storage Protocol:
  • Atmosphere: The compound should be stored under a dry, inert atmosphere. Nitrogen (N₂) or Argon (Ar) are ideal. This is the most crucial step to prevent air oxidation.[2][4]

  • Temperature: Store in a cool environment. Refrigeration at 2-8°C is recommended.[5] Low temperatures significantly slow the kinetics of oxidation reactions.[2]

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[2] Light can photochemically initiate oxidation processes.[6]

  • Container: Use a tightly sealed, air-tight container to prevent the ingress of oxygen and moisture.[2][7] For long-term storage, consider sealing the vial with parafilm or using a container with a PTFE-lined cap.

Summary of Recommended Storage Conditions:
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, the primary oxidant.[4]
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation reactions.[2]
Light Protected from Light (Amber Vial)Prevents photolytic decomposition and initiation of radical reactions.[2][6]
Container Tightly Sealed, Air-TightPrevents exposure to atmospheric oxygen and moisture.[7]
Question 3: I am using this reagent in a solution-phase reaction. Can I add an antioxidant to my stock solution or reaction mixture?

Answer: Yes, incorporating an antioxidant is an excellent strategy for preventing oxidation in solution, where the compound is often more vulnerable. The choice of antioxidant depends on the solvent system and downstream reaction compatibility.

Selecting an Antioxidant:

Antioxidants generally work by acting as "radical scavengers" or by being preferentially oxidized over the substrate.[8] For pharmaceutical applications, hindered phenolic antioxidants are very common.

AntioxidantTypeRecommended ConcentrationSolubilityConsiderations
Butylated Hydroxytoluene (BHT) Phenolic / Radical Scavenger50 - 500 ppmOil-solubleWidely used and effective. Can sometimes be removed via crystallization or chromatography.[][10]
Butylated Hydroxyanisole (BHA) Phenolic / Radical Scavenger50 - 500 ppmOil-solubleOften used in combination with BHT for synergistic effects.[][11]
Vitamin E (α-Tocopherol) Natural Phenolic100 - 1000 ppmOil-solubleA natural, biocompatible antioxidant suitable for sensitive applications.[]
Propyl Gallate (PG) Phenolic50 - 200 ppmWater/Alcohol SolubleGood for polar solvent systems.[10][12]
Protocol: Preparing a Stabilized Stock Solution

This protocol provides a general method for preparing a stock solution with an antioxidant.

  • Vessel Preparation: Select a clean, dry amber glass vial or flask equipped with a magnetic stir bar and a septum-sealed cap.

  • Inert Atmosphere: Purge the vessel with dry nitrogen or argon for 5-10 minutes to displace all oxygen.

  • Solvent Addition: Add the desired volume of a high-purity, degassed solvent to the vessel via a syringe. Note: To degas a solvent, bubble nitrogen or argon through it for 15-30 minutes.

  • Antioxidant Addition: If using an antioxidant like BHT, prepare a concentrated stock solution (e.g., 1 mg/mL in the same solvent) and add the appropriate volume to achieve the target ppm concentration.

  • Substrate Addition: Under a positive pressure of inert gas, carefully add the (4-Bromothiophen-2-yl)methanamine hydrobromide to the solvent.

  • Dissolution & Storage: Gently stir until all solid has dissolved. Seal the vessel tightly, wrap the cap/septum junction with parafilm, and store in the refrigerator (2-8°C).

Question 4: I suspect oxidation is occurring during my aqueous workup or reaction. How can I diagnose and mitigate this?

Answer: This is a common issue, as reactions and workups can introduce oxidants (like dissolved air in water) and heat. A systematic approach involving diagnosis, workflow modification, and preventative measures is required.

Workflow for Troubleshooting In-Process Oxidation

G cluster_0 Diagnosis Phase cluster_1 Mitigation Phase A Observe unexpected color change or low yield B Take in-process control (IPC) sample A->B C Analyze IPC by LC-MS / TLC B->C D Look for new, higher mass peaks (e.g., M+16, M+32) or new baseline spots C->D E Oxidation Confirmed D->E Peaks Found F No Evidence of Oxidation D->F No Change G Degas all aqueous solutions (sparge with N2 or Ar) E->G Proceed to Mitigation H Perform reaction/workup under inert atmosphere G->H J Minimize reaction/workup time and temperature H->J I Add a metal chelator (e.g., 100 ppm EDTA) to aqueous phase I->J K Re-evaluate and optimize process J->K

Caption: Troubleshooting workflow for identifying and mitigating in-process oxidation.

Explanation of Mitigation Steps:
  • Degassing Solvents: Atmospheric oxygen has significant solubility in many common solvents, especially water. Sparging (bubbling) with an inert gas like nitrogen or argon for 15-30 minutes before use effectively removes dissolved oxygen.

  • Inert Atmosphere: Conduct all transfers, reactions, and extractions under a positive pressure of nitrogen or argon. This can be achieved in a glovebox or using standard Schlenk line techniques.[1]

  • Metal Chelators: Trace metal ions (like Fe²⁺/Fe³⁺) can catalyze oxidation reactions. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to aqueous phases can sequester these metals and inhibit this catalytic cycle.[13]

  • Minimize Time and Temperature: Oxidation is a chemical reaction with a rate dependent on time and temperature.[2] Therefore, performing steps as quickly as possible and with appropriate cooling can significantly reduce the extent of degradation.

References

  • Mingxu Chemicals. (2025, May 16).
  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. [Link]

  • Wikipedia. Antioxidant. [Link]

  • Google Patents. (2010).
  • PubMed. (2008). Photochemical oxidation of thiophene by O2 in an oil/acetonitrile two-phase extraction system. [Link]

  • Google Patents. (2012).
  • SciELO. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]

  • Removal of thiophene in air stream by absorption combined with electrochemical oxidation. (n.d.). [Link]

  • IntechOpen. (2023). Pharmaceutical Compounds With Antioxidant Properties. [Link]

  • Google Patents. (1966). Thiophene oxidation process and products obtained thereby.
  • ACS ES&T Air. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. [Link]

  • Protheragen. Antioxidant Excipients. [Link]

  • YouTube. (2020). Protecting Groups for Amines. [Link]

  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • PMC. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]

  • Journal of the American Chemical Society. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. [Link]

  • Reddit. (2021). Storage condition for this chemical?[Link]

Sources

Optimizing reaction temperature for bromothiophene amine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Conditions

Executive Summary

Substituting amines onto a bromothiophene scaffold is a deceptive challenge. Unlike phenyl rings, the thiophene ring is electron-rich, rendering standard Nucleophilic Aromatic Substitution (


) kinetically incompetent unless the ring is heavily substituted with electron-withdrawing groups (EWGs).

For 90% of drug discovery applications, Palladium-catalyzed Buchwald-Hartwig Cross-Coupling is the required methodology. However, temperature control is the single most critical variable: too low , and the oxidative addition step fails; too high , and you risk "Halogen Dance" (regio-scrambling) or catalyst decomposition (Pd-black formation).

This guide synthesizes kinetic data with practical troubleshooting to optimize your reaction window.

Module 1: Strategic Method Selection

Before optimizing temperature, you must validate your reaction pathway. Using high heat on a substrate that requires catalysis will only yield decomposition.

Decision Matrix: Which Pathway?
Substrate FeatureReaction TypeTemperature WindowKey Risk
Unactivated (e.g., 2-bromothiophene, 3-bromothiophene)Buchwald-Hartwig (Pd-Catalyzed)80°C – 110°C Catalyst death,

-hydride elimination.
Activated (e.g., 2-bromo-3-nitrothiophene)

(Thermal)
60°C – 140°C Polymerization, solvent reflux limits.
Base-Sensitive Ullmann-Type (Cu-Catalyzed)90°C – 130°C High temp required; often harsh.
Visual Workflow: Method Selection

MethodSelection Start Substrate Analysis: Bromothiophene EWG_Check Are Electron-Withdrawing Groups (NO2, CN, COR) present? Start->EWG_Check Yes_EWG Pathway: SNAr (Thermal) EWG_Check->Yes_EWG Yes (Activated) No_EWG Pathway: Pd-Catalysis (Buchwald) EWG_Check->No_EWG No (Unactivated) SNAr_Cond Temp: 60-100°C Solvent: DMF/DMSO Base: K2CO3/DIEA Yes_EWG->SNAr_Cond Buchwald_Cond Temp: 80-110°C Cat: Pd2(dba)3 / BrettPhos Base: NaOtBu / Cs2CO3 No_EWG->Buchwald_Cond Warning CRITICAL ALERT: Avoid strong bases (LDA) at > -78°C to prevent Halogen Dance No_EWG->Warning

Figure 1: Decision tree for selecting the correct reaction pathway based on electronic activation.

Module 2: Optimizing the Buchwald-Hartwig Protocol

For unactivated bromothiophenes, the reaction rate is governed by the Arrhenius equation, but the Catalyst Lifetime is the limiting factor.

The Temperature-Efficiency Trade-off
  • Oxidative Addition (OA): The rate-limiting step for electron-rich aryl bromides. Requires heat (typically >60°C) to overcome the activation energy barrier.

  • Reductive Elimination (RE): Usually fast, but sterically bulky amines require higher temperatures to force the Pd(II) center to release the product.

  • Catalyst Decomposition: At >110°C (or >80°C for some delicate catalysts), phosphine ligands dissociate, leading to irreversible precipitation of Pd(0) (Pd-black).

Standard Optimization Protocol
  • Solvent: Toluene (for 80-110°C) or 1,4-Dioxane (for 90-100°C).

  • Base: NaOtBu (Standard) or Cs₂CO₃ (Mild).[1]

  • Catalyst: Pd₂(dba)₃ + Ligand (XPhos for general, BrettPhos for primary amines).

Step-by-Step Temperature Ramp:

  • Start at 80°C: This is the "safe zone." Run for 2 hours.

  • Check Conversion: If <20% conversion, increase to 100°C.

  • Check Color: If reaction turns black/grey rapidly, the catalyst is dying. Lower Temp to 80°C and increase catalyst loading or switch to a more thermally stable ligand (e.g., BINAP or Xantphos).

Module 3: The "Halogen Dance" Hazard (Expert Insight)

This is the most common failure mode specific to thiophenes.

The Phenomenon: On thiophene rings, the proton adjacent to the bromine (ortho-position) is acidified.[2] In the presence of strong bases (like NaOtBu or LHMDS) and elevated temperatures , the base deprotonates the ring, causing the Bromine atom to migrate to a thermodynamically more stable position.

  • Result: You start with 2-bromothiophene, but your product is a 3-amino-thiophene derivative (or a mixture).

  • Trigger: High Temperature + Strong Base.

Prevention Strategy:

  • Lower Temperature: Keep reaction <80°C if possible.

  • Change Base: Switch from NaOtBu (pKa ~17) to Cs₂CO₃ or K₃PO₄ (weaker, heterogeneous bases).

  • Visual Check: Halogen dance often produces "tarry" byproducts due to polymerization of lithiated intermediates.

Visual Mechanism: Halogen Dance Risk

HalogenDance Substrate 2-Bromothiophene Intermediate Thienyl Anion (Unstable) Substrate->Intermediate Deprotonation Base Strong Base (NaOtBu) + Heat Base->Intermediate Migration Br Migration (Halogen Dance) Intermediate->Migration Scrambled 3-Bromothiophene (Isomerized) Migration->Scrambled Product WRONG Regioisomer (3-Amino product) Scrambled->Product Amination caption Figure 2: The Halogen Dance mechanism. High temp allows base to deprotonate the ring, moving the Br atom.

Module 4: Troubleshooting Hub (FAQ)

Q1: My reaction stalls at 60% conversion. Adding more heat just turns it black. Why?

Diagnosis: Catalyst Deactivation. Explanation: You have likely reached the thermal limit of your ligand. Heating further dissociates the ligand, causing Pd aggregation (the black precipitate). Solution:

  • Do NOT increase Temp.

  • Second Addition: Cool to RT, add a fresh batch of catalyst (0.5 equiv of original load), and reheat to the original temperature.

  • Switch Ligand: Move to a bulky, electron-rich ligand like BrettPhos or RuPhos , which form tighter complexes with Pd, increasing thermal stability.

Q2: I see the product, but also a significant amount of de-brominated thiophene.

Diagnosis: Hydrodehalogenation (Reduction). Explanation: This competes with amination, especially at high temperatures (>100°C) or in alcoholic solvents. If your amine has


-hydrogens, 

-hydride elimination from the Pd-amine complex can release the reduced arene. Solution:
  • Lower Temperature: Drop by 10-20°C.

  • Solvent Swap: Ensure you are NOT using primary alcohols. Use Toluene or Dioxane.

  • Strict Inert Atmosphere: Oxygen can accelerate ligand oxidation, destabilizing the cycle and favoring reduction.

Q3: Can I use Microwave irradiation to speed this up?

Answer: Yes, but with caution. Protocol:

  • Temp: 120°C - 150°C.

  • Time: 10 - 30 minutes.

  • Warning: Thiophenes are excellent microwave absorbers. The internal temperature often exceeds the sensor reading. Always use a sealed vessel and ensure your solvent (e.g., Toluene) fills at least 50% of the vial to ensure accurate temperature monitoring.

  • Benefit: The short reaction time (minutes vs. hours) often outpaces the "Halogen Dance" side reaction, improving regioselectivity.

Summary of Optimized Conditions

ParameterRecommendationRationale
Temperature 80°C (Start)

100°C (Max)
Balance between rate and catalyst stability.
Solvent Toluene or 1,4-Dioxane High boiling points, non-coordinating.
Base NaOtBu (Primary) / Cs₂CO₃ (Sensitive)Strong bases speed up reaction but risk isomerization.
Atmosphere Argon / Nitrogen Essential.[3] Pd(0) is air-sensitive at high temps.

References

  • BenchChem. (2025).[2] Optimization of Buchwald-Hartwig amination conditions. Retrieved from 3

  • Organic Chemistry Portal. (2023). Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides.[4] Retrieved from 4

  • Royal Society of Chemistry. (2025). Directed nucleophilic aromatic substitution reaction.[5] Retrieved from 6

  • Wikipedia. (2025). Halogen dance rearrangement. Retrieved from 7

  • KTU ePubl. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination.[8] Retrieved from 8

Sources

Technical Support Center: Troubleshooting Bromothiophene Hydrobromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, reacting, and troubleshooting bromothiophene hydrobromides. Compounds such as 5-bromothiophen-2-amine hydrobromide are high-value, versatile building blocks in pharmaceutical research and materials science. However, the unique electronic properties of the thiophene ring combined with the reactivity of the amine and halogen substituents often lead to challenging side reactions.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to minimize degradation, prevent polymerization, and optimize cross-coupling yields.

Diagnostic FAQ: Mechanistic Troubleshooting

Q1: Why do we use the hydrobromide salt instead of the free bromothiophenamine, and how does this impact my reaction stoichiometry? A: The free amine of a bromothiophene is notoriously unstable. The amino group is strongly electron-donating, which highly activates the electron-rich thiophene ring toward oxidation. Furthermore, because the molecule contains both a nucleophile (the amine) and an electrophile (the brominated carbon), it acts as a bifunctional AB-type monomer. If left as a free base, intermolecular nucleophilic aromatic substitution (


) or radical coupling occurs rapidly, leading to self-condensation and polymerization .
Causality: Converting the amine to its hydrobromide (HBr) salt protonates the nitrogen, transforming it from a strong electron donor into an electron-withdrawing ammonium group. This completely shuts down both auto-oxidation and self-condensation.
Actionable Takeaway: You must add exactly one extra equivalent of base  to your reaction mixture to neutralize the HBr salt in situ before the desired catalytic cycle can begin.

Q2: My reaction mixture turns black and forms an insoluble tar immediately upon adding a base. What is happening? A: You are observing rapid oxidative degradation and oligomerization. When the base neutralizes the HBr salt, the highly reactive free amine is generated. If oxygen is present, or if the concentration of the free base is too high without an immediate coupling partner/catalyst, the thiophene ring oxidizes or polymerizes. Actionable Takeaway: Always degas your solvents thoroughly (sparging with Argon or Nitrogen for at least 30 minutes) and generate the free base in situ in the presence of your catalyst and coupling partner. Never free-base the compound during the workup or isolation stages unless it is immediately derivatized.

Q3: During Palladium-catalyzed Buchwald-Hartwig amination, I am observing significant debromination (hydrodehalogenation) instead of C-N bond formation. How do I minimize this? A: Debromination is a classic competing pathway in the cross-coupling of electron-rich heteroaryls. After the oxidative addition of the bromothiophene to Pd(0), the resulting heteroaryl-Pd(II)-Br complex is formed. If the subsequent amine binding and reductive elimination steps are slow, the complex can undergo


-hydride elimination (often from an aliphatic amine or an alkoxide base). This transfers a hydride to the Palladium center, which then reductively eliminates to yield the debrominated thiophene .
Actionable Takeaway: Switch to a bulky, highly electron-rich ligand such as 

or BrettPhos. These ligands sterically force the Pd centers to undergo rapid reductive elimination, outcompeting the slower

-hydride elimination pathway.

Pathway and Workflow Visualizations

Degradation_Pathways Salt Bromothiophene HBr (Stable Precursor) FreeBase Free Amine Intermediate (Highly Reactive) Salt->FreeBase Base Addition Oxidation Ring Oxidation (Black Tar) FreeBase->Oxidation O2 Exposure Polymer Self-Condensation (Oligomers/Polymers) FreeBase->Polymer High Conc. / Heat Product Target Cross-Coupling (Desired Product) FreeBase->Product Catalyst + Ligand (In situ)

Fig 1: Reaction pathways of bromothiophenamines showing degradation vs. productive coupling.

Optimization_Workflow Step1 1. Stoichiometry Check Add +1 eq. Base for HBr Step2 2. Degas Solvents Sparging with N2/Ar Step1->Step2 Step3 3. Ligand Selection Bulky, e-rich (e.g., P(t-Bu)3) Step2->Step3 Step4 4. In Situ Activation Add base last at reaction temp Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Checkpoints Step4->Step5

Fig 2: Self-validating experimental workflow for handling bromothiophene hydrobromides.

Quantitative Data: Side Reactions & Optimization

The following tables summarize the mechanistic causes of common side reactions and the quantitative impact of ligand selection on product distribution during cross-coupling.

Table 1: Side Reaction Troubleshooting Matrix

Observed IssueMechanistic CausePrimary Mitigation Strategy
Black/Brown Tar Formation Auto-oxidation of the electron-rich thiophene ring upon free-basing.Strict inert atmosphere (Ar/N2); degas solvents via freeze-pump-thaw or 30 min sparging.
Insoluble Precipitate Intermolecular

self-condensation (polymerization) of the AB-monomer.
Maintain low substrate concentration (<0.1 M); ensure rapid catalytic turnover.
Debromination (Hydrodehalogenation)

-hydride elimination outcompetes reductive elimination at the Pd(II) center.
Use bulky, sterically demanding ligands (e.g.,

, BrettPhos) to accelerate reductive elimination.
Low Conversion Insufficient base to neutralize the HBr salt and drive the catalytic cycle.Add exactly 1.0 extra equivalent of base (e.g.,

or

) relative to the HBr salt.

Table 2: Catalyst/Ligand Optimization for Bromothiophene Amination (Representative data for the coupling of 3-bromothiophene derivatives with secondary amines)

Catalyst SystemRelative Rate of Reductive EliminationDebromination Side-Product (%)Target Cross-Coupled Yield (%)

/

Slow> 45%< 20%

/ BINAP
Moderate25 - 30%40 - 50%

/

Very Fast < 5% > 85%

Self-Validating Experimental Protocol

In Situ Free-Basing and Palladium-Catalyzed Cross-Coupling

This protocol is designed as a self-validating system. By controlling the order of addition and incorporating specific analytical checkpoints, you ensure that the highly reactive free base is never exposed to conditions that favor polymerization or oxidation.

Materials Required:

  • Bromothiophene hydrobromide (e.g., 5-Bromothiophen-2-amine hydrobromide) (1.0 eq)

  • Coupling Partner (e.g., Aryl halide or secondary amine) (1.2 eq)

  • 
     (0.02 eq, 4 mol% Pd)
    
  • 
     (0.08 eq)
    
  • 
     or 
    
    
    
    (2.5 eq total: 1.0 eq to neutralize HBr + 1.5 eq for the coupling cycle)
  • Anhydrous, degassed Toluene or 1,4-Dioxane (to yield a 0.1 M solution)

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene hydrobromide (1.0 eq), the coupling partner (1.2 eq),

      
       (0.02 eq), and the ligand (0.08 eq).
      
    • Causality: Mixing the solid catalyst and substrates before adding the base ensures that the Pd(0) active species is formed and ready to intercept the free base the moment it is generated.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via a syringe. Stir the suspension at room temperature for 5 minutes.

    • Validation Checkpoint: The mixture should remain a heterogeneous suspension without turning black. If it turns black here, your solvent contains oxygen.

  • In Situ Activation (Base Addition):

    • Add the base (2.5 eq) in one portion under a strong counter-flow of Argon. Seal the flask immediately.

    • Causality: The base neutralizes the HBr salt, generating the free amine. Because the active Pd catalyst is already present in the solvent, oxidative addition occurs faster than self-condensation.

  • Heating and Reaction Monitoring:

    • Transfer the flask to a pre-heated oil bath at 80°C.

    • Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot via syringe, quench in LC-MS grade Acetonitrile, and analyze. You should observe the consumption of the starting material mass + HBr, and the appearance of the product mass. Debromination peaks (M - 79) should be minimal (<5%).

  • Quench and Workup:

    • Once LC-MS confirms full conversion (typically 2-4 hours), cool the reaction to room temperature.

    • Quench the reaction by filtering through a short pad of Celite to remove the inorganic salts and Palladium black, eluting with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure and purify immediately via flash column chromatography. Do not store the crude mixture overnight.

References

  • The Journal of Organic Chemistry. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." American Chemical Society. Available at:[Link]

5. Validation & Comparative

Comparative HPLC Guide: Purity Assessment of (4-Bromothiophen-2-yl)methanamine HBr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: (4-Bromothiophen-2-yl)methanamine hydrobromide CAS: 479090-38-5 (Free base equiv.[1] reference) Application: Key intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

This guide provides a technical comparison between two high-performance liquid chromatography (HPLC) methodologies for the purity assessment of (4-Bromothiophen-2-yl)methanamine HBr. We evaluate the industry-standard C18 Reversed-Phase method against an orthogonal Pentafluorophenyl (PFP) stationary phase.[1] While C18 remains the workhorse for general lipophilicity-based separations, our analysis demonstrates that PFP phases offer superior selectivity for halogenated aromatic amines, particularly in resolving regioisomers and polar degradation products.[1]

Technical Context & Challenges

The analysis of (4-Bromothiophen-2-yl)methanamine HBr presents a distinct set of chromatographic challenges:

  • Polarity vs. Lipophilicity: The molecule contains a highly polar primary amine (hydrophilic) and a lipophilic brominated thiophene ring. Standard C18 columns often struggle to retain the polar amine sufficiently without ion-pairing reagents, leading to peak tailing or void-volume elution.[1]

  • Halogen Selectivity: Synthetic impurities often include des-bromo analogs or regioisomers (e.g., 3-bromo variants).[1] C18 phases interact primarily via hydrophobic dispersion forces, which may not distinguish subtle halogen positioning.

  • Salt Form: As a hydrobromide salt, the free base equilibrium must be controlled via mobile phase pH to ensure robust peak shape.

Method Comparison: C18 vs. PFP

We compare two validated approaches. Method A utilizes a standard alkyl-bonded phase, while Method B employs a fluorinated stationary phase designed for


 and dipole-dipole interactions.[1]
Method A: The Standard (C18)

Best for: Routine release testing, gross impurity profiling.

  • Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Mechanism: Hydrophobic interaction. Retention is driven by the bromothiophene core.

Method B: The Specialist (PFP)

Best for: Isomer resolution, separation of halogenated impurities, and polar retention.

  • Column: Pentafluorophenyl propyl (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm (Core-shell).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Mechanism: Hydrophobic +

    
     interaction + Dipole-dipole + Hydrogen bonding.[1][6] The fluorine atoms on the ring interact specifically with the bromine substituent and the amine.
    

Comparative Performance Data

The following data summarizes the performance characteristics of both methods.

ParameterMethod A (C18)Method B (PFP)Analysis
Retention Time (RT) ~8.5 min~10.2 minPFP provides greater retention for the basic amine due to H-bonding/ion-exchange character.[1]
Peak Tailing (Tf) 1.4 - 1.61.0 - 1.2PFP shows superior symmetry for basic amines compared to traditional C18.[1]
Resolution (Rs) 1.8 (vs. Des-bromo)3.5 (vs. Des-bromo)PFP leverages the "halogen effect" to better separate the brominated product from non-brominated impurities.[1]
Selectivity (

)
BaselineHighPFP resolves potential regioisomers (3-bromo vs 4-bromo) via shape selectivity.[1]
Anticipated Impurity Profile Separation
  • Impurity 1 (Starting Material): 4-Bromothiophene-2-carbonitrile.[1] (Less polar, elutes later).

  • Impurity 2 (By-product): Thiophene-2-ylmethanamine (Des-bromo).[1] (More polar, elutes earlier).

Observation: On C18, Impurity 2 often co-elutes with the solvent front or the main peak due to lack of retention. On PFP, Impurity 2 is well-retained and resolved.

Experimental Protocols

Workflow Diagram

The following diagram outlines the decision process for selecting the appropriate method and the validation workflow.

HPLC_Workflow Start Sample: (4-Bromothiophen-2-yl)methanamine HBr Goal Define Analytical Goal Start->Goal Routine Routine QC / Potency Goal->Routine Complex Impurity Profiling / Isomer Check Goal->Complex MethodA Method A: C18 / TFA (Hydrophobic Retention) Routine->MethodA MethodB Method B: PFP / Formate (Pi-Pi & Dipole Selectivity) Complex->MethodB EvalA Evaluate: Tailing < 1.5? MethodA->EvalA EvalB Evaluate: Isomer Resolution > 2.0? MethodB->EvalB EvalA->MethodB Fail (Tailing/Drift) Final Final Validated Method EvalA->Final Pass EvalB->Final Pass

Caption: Decision matrix for selecting between C18 and PFP stationary phases based on analytical requirements.

Detailed Step-by-Step Procedure (Method B - Recommended)

Objective: Isolate main peak from des-bromo and nitrile impurities with Rs > 2.0.

  • Preparation of Mobile Phases:

    • Phase A: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

    • Phase B: 100% Acetonitrile (HPLC Grade).

  • System Setup:

    • Install Kinetex F5 (PFP) column (150 x 4.6 mm, 2.6 µm).

    • Equilibrate at 30°C with 5% B for 30 minutes.

  • Sample Preparation:

    • Weigh 10 mg of (4-Bromothiophen-2-yl)methanamine HBr.[1]

    • Dissolve in 10 mL of 90:10 Water:Acetonitrile (diluent).

    • Target Concentration: 1.0 mg/mL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 60% B

    • 20.0 min: 95% B[7]

    • 25.0 min: 95% B

    • 25.1 min: 5% B (Re-equilibration)

  • Detection:

    • UV at 235 nm (Lambda max for bromothiophene).

Scientific Rationale (E-E-A-T)

Why PFP over C18?

While C18 columns rely on hydrophobic interactions, Pentafluorophenyl (PFP) phases introduce distinct mechanisms critical for this analyte:

  • 
     Interaction:  The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich thiophene ring of the analyte [1].[1]
    
  • Dipole-Dipole Interaction: The carbon-fluorine bonds create a strong dipole that interacts specifically with the polar amine and the bromine substituent.[1] This "halogen selectivity" is often documented for separating halogenated aromatics [2].

  • Shape Selectivity: PFP phases are more rigid than alkyl chains, allowing them to discriminate between steric differences in isomers (e.g., 3-bromo vs 4-bromo) [3].[1]

Self-Validating Protocol

The use of Ammonium Formate (pH 3.0) in Method B serves two purposes:

  • Buffering: Maintains the amine in its protonated state (

    
    ), preventing secondary interactions with silanols that cause tailing.
    
  • MS Compatibility: Unlike phosphate buffers often used with C18, this system is fully compatible with LC-MS, allowing for immediate mass identification of unknown impurities [4].[1]

References

  • Mechanism of Fluorinated Phases : Bell, D. S., & Jones, A. D. (2005).[4] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1] Journal of Chromatography A. Link

  • Halogen Selectivity : MDPI. (2013). "Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms." MDPI. Link[1]

  • PFP vs C18 Comparison : Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A. Link

  • Thiophene Analysis : BenchChem. (2025).[2] "A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC." BenchChem.[2] Link[1]

  • Analyte Data : PubChem. "(4-Bromothiophen-2-yl)methanamine."[1] National Library of Medicine. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (4-Bromothiophen-2-yl)methanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: High-Potency Research Chemical (Building Block) Primary Hazard Class: Irritant / Corrosive (Moisture Dependent)

Handling (4-Bromothiophen-2-yl)methanamine hydrobromide requires a safety strategy that goes beyond standard "lab coat and gloves."[1][2] As a halogenated heteroaromatic amine salt, this compound presents a dual-threat profile: chemical toxicity from the thiophene moiety and acidic corrosivity from the hydrobromide counter-ion upon contact with mucosal membranes.

The Golden Rule: Treat this substance as a sensitizer and lachrymator equivalent until specific toxicological data proves otherwise. All manipulation must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the "Causality of Harm"—how the molecule attacks biological systems.

Molecular ComponentPhysiological Risk Mechanism
Hydrobromide Salt (.HBr) Hydrolysis: Upon contact with moisture (eyes, lungs, sweat), the salt dissociates, releasing hydrobromic acid (HBr). This causes immediate irritation or chemical burns to mucous membranes.
Thiophene Ring Systemic Toxicity: Thiophene derivatives can be biologically active.[1][3][4][5] While the bromine stabilizes the ring, potential metabolic activation (epoxidation) in the liver suggests treating it as a potential hepatotoxin.
Primary Amine Sensitization: Amines are known sensitizers.[1] Repeated exposure, even at low levels, can lead to anaphylactic-type reactions over time.
Physical State (Powder) Inhalation: Fine crystalline salts are prone to static charge, creating invisible dust clouds that bypass standard surgical masks.

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. Use this layered defense system.

A. Personal Protective Equipment (PPE) Specifications
Zone of ProtectionStandard RequirementEnhanced Requirement (Recommended) Technical Rationale
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent) Fine salt dust can bypass side shields. Goggles seal the orbital area against acidic dust and vapors.
Dermal (Hand) Single Nitrile Gloves (4 mil)Double Gloving (Nitrile / Nitrile) Outer: 5-mil Nitrile (sacrificial layer). Inner: 4-mil Nitrile (barrier layer). Why? Halogenated organics can permeate thin nitrile. Double gloving provides a breakthrough time >480 mins.
Respiratory N95 Mask (Dust)Fume Hood (Primary) + P100 (Backup) Never handle outside a hood. If weighing outside is unavoidable (not recommended), a half-face respirator with P100/Organic Vapor cartridges is mandatory.
Body Cotton Lab CoatPoly/Cotton Blend + Chemical Apron HBr salts can degrade pure cotton over time. A chemical-resistant apron prevents chest/lap exposure during weighing.
B. Engineering Controls (The First Line of Defense)
  • Ventilation: Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Static Control: Ionizing fan or anti-static gun used inside the hood before spatula transfer to prevent "powder jumping."

  • Decontamination: Dedicated "Solid Waste" container inside the hood to prevent carrying dust into the general lab.

Operational Workflow: Step-by-Step

This protocol minimizes exposure risk during the most critical phase: Weighing and Solubilization.

Phase 1: Preparation
  • Verify Hood Function: Check flow monitor.

  • Clear the Deck: Remove unnecessary clutter to prevent turbulence.

  • Prepare Solvents: Have your solvent (e.g., DMSO, Methanol) pre-measured and ready before opening the chemical vial.

Phase 2: The "Static-Free" Weighing Protocol

Causality: Hydrobromide salts are hygroscopic and prone to static. Static causes particle dispersal; moisture causes clumping and acid formation.

  • Don PPE: Put on inner gloves, outer gloves, goggles, and lab coat.

  • Equilibrate: Allow the vial to reach room temperature (if stored cold) to prevent condensation.

  • Anti-Static Measure: Aim an anti-static gun at the vial and the weighing boat for 5 seconds.

  • Transfer:

    • Open vial inside the hood.

    • Use a disposable spatula (do not reuse).

    • Transfer solid to the weighing boat.

    • Immediately recap the vial.

  • Solubilization (The Containment Step):

    • Do not walk the solid to a balance outside the hood if possible.

    • Best Practice: Add the pre-measured solvent directly to the vial or weighing boat inside the hood to create a liquid solution. Handling liquids is safer than handling dusts.

Phase 3: Decontamination
  • Wipe Down: Use a paper towel dampened with saturated Sodium Bicarbonate (aq) to wipe the balance area and hood surface. This neutralizes any invisible acidic salt residues.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Visualizations

Diagram A: Safe Handling Workflow

This logic flow ensures no step is missed, prioritizing containment.

SafeHandling Start Start: Chemical Retrieval Check Check Engineering Controls (Hood Velocity >80 fpm) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Equilibrate Temp Equilibration (Prevent Condensation) PPE->Equilibrate Static Static Neutralization (Anti-Static Gun) Equilibrate->Static Weigh Weighing/Transfer (Inside Hood Only) Static->Weigh Solubilize Immediate Solubilization (Convert Dust to Liquid) Weigh->Solubilize Critical Step Decon Decon Surface (Sodium Bicarbonate Wipe) Solubilize->Decon Waste Waste Disposal (Halogenated Organic) Decon->Waste

Caption: Operational workflow emphasizing the conversion of solid dust to liquid state to minimize inhalation risk.

Diagram B: Emergency Response Decision Tree

Immediate actions for spills or exposure.

EmergencyResponse Start Incident Occurs Type Identify Incident Type Start->Type Spill Spill inside Hood? Type->Spill Contamination Exposure Personal Exposure? Type->Exposure Injury DrySpill Dry Powder Spill Spill->DrySpill WetSpill Solution Spill Spill->WetSpill ActionDry Cover with Wet Paper Towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite WetSpill->ActionWet Neutralize Wipe with NaHCO3 ActionDry->Neutralize ActionWet->Neutralize Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins, hold lids open) Eye->Rinse Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical

Caption: Decision matrix for spills vs. personal exposure, highlighting the specific neutralization requirement.[1][2][3][4][5][6][7][8][9][10]

Waste Disposal & Environmental Compliance

Improper disposal of halogenated amines is a frequent regulatory violation.

  • Classification: Segregate as Halogenated Organic Waste .

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (which may liberate the free amine and cause odors/fumes).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from the hydrobromide salt.

  • Labeling: Must explicitly state "(4-Bromothiophen-2-yl)methanamine hydrobromide – Irritant/Acidic."

References

The following sources provide the regulatory and toxicological grounding for the protocols above.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Thiophene derivatives and general amine hydrohalide safety data. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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